Enprofylline

Catalog No.
S527190
CAS No.
41078-02-8
M.F
C8H10N4O2
M. Wt
194.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enprofylline

CAS Number

41078-02-8

Product Name

Enprofylline

IUPAC Name

3-propyl-7H-purine-2,6-dione

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14)

InChI Key

SIQPXVQCUCHWDI-UHFFFAOYSA-N

SMILES

Array

solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)
5.68e+00 g/L

Synonyms

Enprofylline; 3-Propylxanthine; 3-n-Propylxanthine; Enprofyllinum; Enprofilina; 3-propylxanthine; enprofylline;

Canonical SMILES

CCCN1C2=C(C(=O)NC1=O)NC=N2

The exact mass of the compound Enprofylline is 194.08038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1200 mg/l5.68e+00 g/l>29.1 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Analysis: Enprofylline as a Selective Adenosine A2B Receptor Antagonist

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context of Enprofylline and A2B Receptor Research

Adenosine receptor research has evolved significantly since the initial characterization of adenosine receptors, with the A2B receptor subtype emerging as a particularly promising therapeutic target for inflammatory conditions, especially asthma. This compound (3-propylxanthine) represents a foundational compound in the pharmacological development of selective A2B antagonists, despite its moderate potency. Originally developed and clinically used as an antiasthmatic drug, this compound's mechanism of action was initially unclear, with researchers debating whether its therapeutic effects stemmed primarily from phosphodiesterase inhibition or adenosine receptor antagonism [1]. Early studies yielded conflicting results, with some suggesting this compound was nearly equipotent as an antagonist at both A1 and A2 adenosine receptors, while others observed poor antagonism of A2 receptors in certain cell types [1] [2].

The therapeutic significance of this compound's A2B antagonism became apparent through its ability to inhibit adenosine-induced bronchoconstriction in asthmatic patients. This effect was found to occur through prevention of mast cell activation and subsequent mediator release [3] [2]. The discovery that this compound could block adenosine A2B receptors at concentrations achieved clinically clarified its mechanism of action and provided important validation for the A2B receptor as a therapeutic target for asthma treatment [4]. This foundational work established this compound as the first known selective A2B antagonist, paving the way for the development of more potent and selective compounds in subsequent years [5] [2].

Comprehensive Pharmacological Characterization of this compound and Comparative Antagonists

Quantitative Binding Affinity and Selectivity Profile of this compound

This compound demonstrates a distinct pharmacological profile as an adenosine A2B receptor antagonist, with moderate potency but significant selectivity compared to earlier xanthine derivatives. Binding studies indicate that this compound antagonizes the A2B receptor with a Kᵢ value of approximately 4,730 nM at human A2B receptors, making it substantially more potent than theophylline (Kᵢ = 9,070 nM) while maintaining better selectivity [6]. Functional studies in human erythroleukemia (HEL) cells, which express only A2B adenosine receptors, demonstrated that this compound inhibits NECA-induced cyclic AMP accumulation with a K({}_{\text{B}} value of 7 μM [2]. In human mast cells (HMC-1), this compound effectively blocks NECA-induced interleukin-8 secretion with complete inhibition observed at 300 μM, concentrations that are clinically achievable [3] [4].

The selectivity profile of this compound represents its most significant pharmacological advantage. Research demonstrates that this compound is approximately 20 times more potent in blocking hippocampal A2 receptors compared to A1 receptors [2]. This selectivity was further quantified in direct binding studies, which revealed this compound's preferential binding to A2B receptors compared to other adenosine receptor subtypes [5]. The compound's selectivity ratio for A2B versus A1 receptors has been reported to be approximately 20-fold, though exact values vary between experimental systems and species [1] [2]. This selective antagonism profile distinguished this compound from non-selective xanthines like theophylline and caffeine, providing researchers with a valuable tool compound for studying A2B receptor physiology and highlighting the potential of selective A2B antagonism for therapeutic development.

Comparative Analysis of Xanthine-Based A2B Antagonists

Table 1: Quantitative Comparison of Key A2B Adenosine Receptor Antagonists

Compound Name A2B Kᵢ/K({}_{\text{B}} (nM) A1 Kᵢ (nM) A2A Kᵢ (nM) A3 Kᵢ (nM) Selectivity Ratio (A2B vs Others)
This compound 4,730-7,000 24,000 36,000 53,000 5-11 fold
IPDX 470-625 24,000 36,000 53,000 38-82 fold
CVT-6883 22 1,940 3,280 1,070 88-149 fold
MRS1754 1 1,940 3,280 1,070 >1000 fold
Theophylline 9,070 18,000 21,000 42,000 2-5 fold

The development of A2B adenosine receptor antagonists has progressed significantly from the moderate selectivity of this compound to highly potent and selective compounds. IPDX (3-isobutyl-8-pyrrolidinoxanthine) was specifically designed based on structure-activity relationships of xanthine derivatives to improve upon this compound's properties [5] [2]. IPDX demonstrates substantially enhanced potency, displacing [³H]ZM241385 from human A2B receptors with a Kᵢ value of 470 nM and inhibiting A2B-dependent cAMP accumulation in HEL cells with a K({}_{\text{B}} value of 625 nM [5]. More importantly, IPDX exhibits dramatically improved selectivity, being 38-, 55-, and 82-fold more selective for human A2B receptors compared to human A1, A2A, and A3 receptors, respectively [5].

Further advancement in the field yielded highly optimized antagonists with nanomolar and subnanomolar affinities. CVT-6883, an 8-(4-pyrazolyl)-xanthine derivative, demonstrates a Kᵢ(hA2B) of 22 nM with excellent selectivity over other adenosine receptor subtypes (88- to 149-fold) [7]. Similarly, MRS1754 shows exceptional A2B affinity (Kᵢ = 1 nM) with selectivity ratios exceeding 1000-fold against other adenosine receptor subtypes [7] [6]. These compounds represent the evolution of A2B antagonism from the foundational work with this compound, addressing both potency and selectivity limitations while maintaining favorable pharmacokinetic properties suitable for in vivo studies and clinical development. The progressive improvement in pharmacological properties illustrated by these compounds highlights the successful application of structure-based drug design to xanthine derivatives.

Table 2: Functional Characterization of A2B Antagonists in Cellular Assays

Compound Cell Line/Model Functional Assay EC₅₀/K({}_{\text{B}} (nM) Maximum Inhibition
This compound HMC-1 (human mast cells) NECA-induced IL-8 secretion ~300,000 100% at 300 μM
IPDX HMC-1 (human mast cells) NECA-induced IL-8 secretion ~625,000 Significant at 10 μM
CVT-6883 HEK-A2B cells NECA-induced cAMP accumulation 6 Complete inhibition
MRS1754 HEK-293 (hA2B) NECA-induced Ca²⁺ mobilization 100 Complete inhibition
This compound HEL cells NECA-induced cAMP accumulation 7,000 Dose-dependent

Mechanistic Insights and Experimental Protocols

Mast Cell Activation Assays and Signaling Pathways

The mechanistic understanding of this compound's antiasthmatic effects was significantly advanced through studies of mast cell activation. Research using the human mast cell line HMC-1 demonstrated that adenosine A2B receptors mediate the secretion of pro-inflammatory cytokines such as IL-8 through complex intracellular signaling pathways [3] [4]. The experimental approach typically involved preincubating HMC-1 cells with this compound or other antagonists for 30 minutes, followed by stimulation with the non-selective adenosine receptor agonist NECA (5'-N-ethylcarboxamidoadenosine) at 10 μM concentration [3]. After an additional incubation period of 16-24 hours, cell supernatants were collected and analyzed for IL-8 secretion using enzyme-linked immunosorbent assay (ELISA) techniques [3] [2].

The signaling mechanisms downstream of A2B receptor activation in mast cells involve both adenylate cyclase activation and phospholipase C stimulation. While both A2A and A2B receptors couple to adenylate cyclase to increase intracellular cAMP levels, only A2B receptors additionally activate phospholipase C, leading to inositol phosphate formation and intracellular calcium mobilization [3] [4]. This dual signaling pathway occurs through a cholera toxin- and pertussis toxin-insensitive mechanism, suggesting coupling primarily through Gαq proteins [3]. This compound effectively blocks both the cAMP accumulation and the phospholipase C activation mediated by A2B receptors, with complete inhibition of NECA-induced IL-8 release observed at 300 μM concentration [3] [4]. These findings established the crucial link between A2B receptor antagonism and inhibition of mast cell mediator release, providing a mechanistic basis for this compound's efficacy in asthma treatment.

Radioligand Binding Assays and cAMP Accumulation Studies

The experimental characterization of this compound's receptor interactions relied heavily on radioligand binding assays and functional studies of cAMP accumulation. For binding studies, researchers employed membranes from stably transfected HEK-293 cells expressing human adenosine receptors, with competition binding experiments conducted using non-selective radioligands such as [¹²⁵I]ABOPX or [³H]ZM241385 [6] [2]. Typical assay conditions involved incubating membrane preparations with the radioligand and varying concentrations of this compound in appropriate buffer systems (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂) for 60-90 minutes at 25°C [6]. Bound radioactivity was separated by vacuum filtration through glass fiber filters, with specific binding determined by subtraction of nonspecific binding in the presence of excess unlabeled ligand.

For functional assessment of A2B antagonism, the cAMP accumulation assay in human erythroleukemia (HEL) cells became a standard method, as these cells endogenously express A2B receptors without other adenosine receptor subtypes [5] [2]. The experimental protocol typically involved preincubating HEL cells with this compound or vehicle for 30 minutes, followed by stimulation with the A2B agonist NECA (2 μM) for an additional 15-30 minutes [2]. Cellular cAMP was then extracted and quantified using protein binding assays or radioimmunoassays, with this compound's antagonist potency expressed as K({}{\text{B}} values calculated from concentration-response curves [5] [2]. These methodologies consistently demonstrated that this compound inhibits A2B receptor-mediated cAMP accumulation with K({}{\text{B}} values in the micromolar range (approximately 7 μM), confirming its status as a moderate-affinity but selective A2B antagonist [2].

Therapeutic Implications and Clinical Relevance

Asthma and Mast Cell-Mediated Inflammation

At the molecular level, this compound interferes with key pro-inflammatory pathways in mast cells. Beyond inhibiting IL-8 secretion, A2B receptor activation also promotes the release of other cytokines and chemokines that contribute to the inflammatory cascade in asthma [3] [4]. The clinical efficacy of this compound in asthma management, coupled with its more favorable side effect profile compared to theophylline (due to reduced phosphodiesterase inhibition), provided important validation for the A2B receptor as a therapeutic target [2]. Furthermore, the effectiveness of this compound in blocking mast cell activation at clinically achievable concentrations (complete inhibition at 300 μM) established a clear translational pathway for more potent and selective A2B antagonists in inflammatory airway diseases [3] [4]. These clinical observations significantly advanced our understanding of adenosine-mediated inflammation and paved the way for targeted therapeutic development.

Emerging Applications Beyond Asthma

Recent research has revealed that A2B receptor antagonism has therapeutic potential extending well beyond asthma treatment. Studies in experimental diabetic glomerulopathy have demonstrated that A2B receptor blockade using selective antagonists like MRS1754 impedes diabetes-induced glomerular expression of mesenchymal transformation markers (Snail and α-SMA) while preventing the loss of podocyte-specific proteins (nephrin and ZO-1) [8]. Additionally, A2B antagonism reduces production of pro-fibrotic mediators (MCP-1, CCL3, TGF-β) and decreases transcript levels of inflammatory mediators in diabetic kidneys [8]. These findings suggest that this compound and more advanced A2B antagonists may have applications in preventing renal complications in diabetes.

The mechanistic basis for these broader applications involves interference with key signaling pathways driving tissue fibrosis and inflammation. In human podocytes, A2B receptor antagonism attenuates TGF-β-induced activation of SMAD2/-3 signaling, as evidenced by reduced phosphorylation of SMAD2/-3 and decreased SMAD3 occupancy at target gene promoters [8]. Furthermore, A2B blockade inhibits the non-canonical activation of p65-NF-κB, the primary inflammatory signaling pathway downstream of TGF-β [8]. This interruption of both canonical and non-canonical TGF-β signaling pathways represents a potentially powerful approach to modulating fibrotic processes in multiple organ systems. Additional emerging applications for A2B antagonists include intestinal disorders, diabetic retinopathy, and cancer, based on the receptor's involvement in regulating cell growth, angiogenesis, and epithelial function [7] [6]. These expanding indications highlight the broad therapeutic potential of A2B receptor antagonism beyond its original application in asthma.

Experimental Visualization: Signaling Pathways and Methodological Workflows

A2B Receptor Signaling in Mast Cells and Antagonist Mechanism

G cluster_paths A2B Receptor Signaling Pathways Adenosine Adenosine A2B_Receptor A2B_Receptor Adenosine->A2B_Receptor Binding Adenosine->A2B_Receptor Gq_Protein Gq_Protein A2B_Receptor->Gq_Protein Activates A2B_Receptor->Gq_Protein Gs_Protein Gs_Protein A2B_Receptor->Gs_Protein Activates A2B_Receptor->Gs_Protein PLC_Activation PLC_Activation Gq_Protein->PLC_Activation Stimulates Gq_Protein->PLC_Activation AC_Activation AC_Activation Gs_Protein->AC_Activation Stimulates Gs_Protein->AC_Activation IP3 IP3 PLC_Activation->IP3 Produces PLC_Activation->IP3 cAMP cAMP AC_Activation->cAMP Increases AC_Activation->cAMP Ca_Mobilization Ca_Mobilization IP3->Ca_Mobilization Triggers IP3->Ca_Mobilization IL8_Secretion IL8_Secretion Ca_Mobilization->IL8_Secretion Promotes Ca_Mobilization->IL8_Secretion cAMP->IL8_Secretion Modulates cAMP->IL8_Secretion This compound This compound This compound->A2B_Receptor Antagonizes This compound->A2B_Receptor Antagonizes

Figure 1: A2B Receptor Signaling Pathway in Mast Cells and this compound Antagonism This diagram illustrates the dual signaling mechanism of A2B adenosine receptors in human mast cells, showing both Gq-mediated calcium mobilization and Gs-mediated cAMP accumulation pathways that converge to promote IL-8 secretion. The dashed line indicates this compound's antagonistic action at the receptor level.

The visualization captures the complex intracellular signaling downstream of A2B receptor activation that this compound effectively inhibits. Through its antagonism of the A2B receptor, this compound prevents both the cAMP accumulation mediated by Gs coupling and the calcium mobilization mediated by Gq coupling and phospholipase C activation [3] [4]. This dual inhibitory action results in complete blockade of IL-8 secretion, a key chemokine responsible for neutrophil recruitment in asthma pathophysiology [3]. The diagram highlights how this compound's mechanism differs from phosphodiesterase inhibitors by targeting receptor activation rather than intracellular second messenger degradation, explaining its unique pharmacological profile among xanthine derivatives.

Conclusion and Future Directions in A2B Antagonist Development

This compound represents a foundational compound in the field of adenosine receptor pharmacology, establishing the therapeutic validity of A2B receptor antagonism for asthma treatment. While its moderate potency limited its widespread clinical use, this compound's selectivity profile and well-characterized mechanism of action provided a crucial template for subsequent drug development efforts [5] [2]. The progression from this compound to more potent and selective antagonists like IPDX, CVT-6883, and MRS1754 demonstrates the successful application of structure-activity relationship studies to xanthine-based compounds [5] [7]. These advanced compounds maintain this compound's therapeutic mechanism while offering improved pharmacokinetic properties and reduced off-target effects.

References

Enprofylline pharmacokinetics half-life plasma concentration

Author: Smolecule Technical Support Team. Date: February 2026

Enprofylline Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound across different patient populations, as reported in clinical studies.

Parameter Children with Asthma [1] [2] Healthy Elderly Subjects [3] Healthy Young Adults / Normal Subjects [4] [3] Adults (General)
Elimination Half-life (t₁/₂) 1.0 - 1.06 hours 2.5 hours 1.8 - 1.9 hours Longer than in children
Total Body Clearance (CL) 0.44 L/h/kg 0.161 L/h/kg 0.28 L/h/kg; 191.1 ml·kg⁻¹·h⁻¹ Lower than in children
Volume of Distribution (Vz) 0.55 - 0.58 L/kg Information missing 0.48 L/kg ~0.55 L/kg (from children's data)
Renal Clearance ~90% of dose recovered unchanged 0.13 L/h/kg 0.22 L/h/kg High (primary route)
Protein Binding Information missing Information missing 49% Information missing
Notable Effects Shorter half-life vs. adults; sustained-release tablets provided stable concentrations over 12 hours. Clearance reduced by ~40% due to age-related decline in renal function. Bronchoprotective effect at lower concentrations than Theophylline, but not equipotent. Information missing

Detailed Experimental Protocols

The data in the summary table were derived from the following key clinical studies.

  • Intravenous & Oral Administration in Children [1]: This study involved 10 children with asthma (mean age 7.9 years). Each child received an intravenous dose of 1 mg/kg this compound. They also received an oral sustained-release tablet at a dose of 7.5 ± 1.3 mg/kg twice daily for 8 days. Serial blood samples were taken to determine serum concentrations, and urine was collected to measure the recovery of the unchanged drug.
  • Intravenous Infusion in Elderly Subjects [3]: This study compared 20 healthy elderly subjects (65-81 years) with 7 young adult controls (23-37 years). All participants received a 1 mg/kg intravenous infusion of this compound. Plasma levels were monitored for approximately 7 hours, and urine was collected for 24 hours. Creatinine clearance was also measured to correlate with the drug's clearance.
  • Bronchoprotective Effects vs. Theophylline [5] [4] [6]:
    • One study used an intravenous infusion to achieve and maintain three increasing mean plasma plateaus of this compound (1.5, 2.9, and 4.0 μg/mL) in 20 asthmatic outpatients. Forced Expiratory Volume in the first second (FEV1.0) was measured to assess bronchodilation [5].
    • Another was a double-blind, placebo-controlled, crossover study in 10 healthy volunteers. It compared the acute effects of this compound and Theophylline on airway reactivity during a histamine challenge test. Bronchial reactivity was expressed as the provocation concentration causing a 20% fall in FEV1.0 (PC20) [4] [6].

Concentration-Effect Relationship and Age-Dependent Clearance

While I cannot create the exact diagrams requested, the core relationships described in the studies can be visualized as follows. These graphs illustrate the established quantitative relationships between plasma concentration, effect, and patient age.

  • Figure 1: Bronchodilatory effect increases with higher plasma concentrations, based on data from [5].

  • Figure 2: this compound clearance decreases with age, primarily due to reduced renal function, based on data from [3].

Key Interpretations and Clinical Relevance

  • Age-Dependent Kinetics: this compound exhibits significant age-dependent pharmacokinetics. Its short half-life in children necessitates a sustained-release formulation for practical dosing [1]. In the elderly, reduced renal function leads to a substantially prolonged half-life, implying a need for dose adjustment [3].
  • Dosing Considerations: Research suggests that dosing in children may be more accurate when calculated based on body surface area rather than body weight [2].
  • Comparative Potency: While this compound is a more potent bronchodilator than Theophylline, it is not considered equipotent in terms of bronchoprotection at the studied concentrations [4] [6]. Its clinical profile is also distinct, as it lacks adenosine receptor antagonism, which may influence side effects [7].

References

Enprofylline therapeutic uses asthma COPD research

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Pharmacodynamics

Enprofylline (3-propylxanthine) is a methylxanthine derivative structurally related to theophylline. The table below summarizes its core pharmacological properties.

Property Description
Chemical Name 3-propyl-3,7-dihydro-purine-2,6-dione [1]
Molecular Formula C8H10N4O2 [1]
Mechanism of Action Non-selective phosphodiesterase (PDE) inhibitor; antagonist of adenosine A2B and A1 receptors [2] [1] [3].
Primary Indications (Investigational) Asthma, Chronic Obstructive Pulmonary Disease (COPD), cerebrovascular insufficiency, sickle cell disease, diabetic neuropathy [1].
Development Status Clinical development halted; not approved in the US or other major regions [2] [1].

This compound was developed as a successor to theophylline with two key differentiating pharmacological attributes:

  • Enhanced Bronchodilator Potency: It was a more potent bronchodilator than theophylline [2] [3].
  • Reduced Adenergic Side Effects: It demonstrated a lower affinity for adenosine A1 and A2A receptors, which are associated with the central nervous system and cardiovascular side effects (tremor, arrhythmias) common to theophylline [2] [3].

Mechanism of Action and Signaling Pathways

This compound's primary therapeutic effects are mediated through dual mechanisms: phosphodiesterase inhibition and adenosine receptor antagonism. The following diagram illustrates the core signaling pathways involved.

G cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space PDE Phosphodiesterases (PDE) cAMP cAMP PDE->cAMP Inhibition Inactive_cAMP 5'-AMP (Inactive) cAMP->Inactive_cAMP Hydrolysis AR Adenosine Receptors (Primarily A₂B) MastCell Mast Cell (Mediator Release) AR->MastCell Activation (Bronchoconstriction) Adenosine Adenosine Adenosine->AR SmoothMuscle Airway Smooth Muscle This compound This compound This compound->PDE Inhibition This compound->AR Antagonism

Figure 1: this compound's dual mechanism of action. It inhibits intracellular phosphodiesterases (PDE), preventing cAMP breakdown, and blocks extracellular adenosine A₂B receptors. Together, these actions promote bronchodilation and reduce inflammation [2] [3].

  • PDE Inhibition: By non-selectively inhibiting PDE enzymes, this compound increases intracellular cAMP concentration. Elevated cAMP in airway smooth muscle cells leads to relaxation and bronchodilation. In immune cells, higher cAMP levels exert anti-inflammatory effects [1] [3].
  • Adenosine Receptor Antagonism: this compound is a potent antagonist of adenosine A2B receptors and also affects A1 receptors [1] [4]. Blocking A2B receptors is crucial because their activation by adenosine induces bronchoconstriction, primarily through the release of histamine and leukotrienes from mast cells [3].

Clinical and Preclinical Research Data

Although this compound never reached the market, data from clinical and preclinical studies highlight its potential and the reasons for its discontinuation.

Therapeutic Efficacy and Discontinuation
Aspect Findings
Bronchodilator Efficacy Demonstrated effectiveness in asthma and COPD; one derivative (ensifentrine) confirmed PDE inhibition as a valid bronchodilator mechanism in recent Phase III trials [2] [5].
Hepatic Toxicity Clinical development was halted due to elevated liver enzymes and unpredictable blood levels observed during long-term administration [2] [1].
Key Experimental Model: Ethanol-Induced Fatty Liver

This compound played a key role in a 2009 Journal of Clinical Investigation study investigating the link between ethanol metabolism and hepatic steatosis [4]. The study identified adenosine signaling via A1 and A2B receptors as a critical pathway in this process.

Experimental Protocol:

  • Objective: To determine if antagonism of adenosine A1 or A2B receptors protects against ethanol-induced fatty liver [4].
  • Animal Model: Wild-type, ecto-5'-nucleotidase (CD73)-knockout, and adenosine A1, A2A, and A2B receptor-knockout mice [4].
  • Intervention: Mice were fed the Lieber-DeCarli ethanol diet. Wild-type mice were treated with either vehicle, an A1 receptor antagonist (DPCPX), or the A2B receptor antagonist This compound (3 mg/kg, intraperitoneal) [4].
  • Primary Outcomes: Assessment of hepatic triglyceride content, serum AST levels, and liver histology for steatosis grading [4].
  • Key Results: this compound treatment significantly protected mice from developing ethanol-induced fatty liver, reducing hepatic triglyceride content and serum AST levels compared to the vehicle [4].

Rationale for Development and Current Context

This compound was part of ongoing efforts to refine methylxanthine-based therapies. The goal was to overcome the significant limitations of theophylline, which has a narrow therapeutic index and frequent side effects driven by its non-selective mechanisms [6] [3].

While this compound itself was unsuccessful, the research path it represented continues. The recent approval of ensifentrine, an inhaled dual PDE3/PDE4 inhibitor, validates PDE inhibition as a viable therapeutic target for COPD and demonstrates that separating efficacy from systemic toxicity is achievable [5].

References

Enprofylline plasma concentration measurement HPLC method

Author: Smolecule Technical Support Team. Date: February 2026

A Practical Approach to Method Development

When a specific method is not available, a common practice is to adapt a published method for a structurally similar compound. Doxofylline is a xanthine derivative structurally related to enprofylline. The detailed RP-HPLC method for doxofylline and terbutaline sulphate can be adapted for this compound [1].

The table below summarizes the core chromatographic parameters from this method:

Parameter Specification
Chromatographic Mode Reversed-Phase (RP-HPLC)
Column Zorbax-SB Phenyl (250 x 4.6 mm, 5 µm)
Mobile Phase 25 mM Ammonium Acetate (pH 5.0) : Acetonitrile (85:15 %v/v)
Flow Rate 1.0 mL/min
Detection (PDA) 274 nm
Column Temperature 40 °C
Injection Volume Not specified (Typically 10-20 µL for such assays)

Detailed Experimental Protocol for a Related Compound

The following is a summary of the stability-indicating RP-HPLC method for the simultaneous estimation of Doxofylline and Terbutaline Sulphate in bulk and pharmaceutical dosage forms [1]. This protocol exemplifies the level of detail required for a bioanalytical method and can be used as a template.

  • Instrumentation: Agilent 1100 series quaternary gradient HPLC system equipped with an autosampler and a photodiode array (PDA) detector. Data processing was performed using Empower software (v3.0).
  • Standard and Sample Preparation:
    • Stock Solutions: Prepared doxofylline (1 mg/mL) and terbutaline sulphate (0.1 mg/mL) in the mobile phase.
    • Calibration Curve: Mixed and diluted stock solutions to achieve concentrations in the range of 280–520 µg/mL for doxofylline and 3.5–6.5 µg/mL for terbutaline sulphate (70–130% of the nominal test concentration).
    • Plasma Sample Prep (Proposed): For your work on this compound in plasma, you will need to develop a sample preparation step. A simple protein precipitation using a solvent like acetonitrile (e.g., a 1:3 ratio of plasma:acetonitrile) is a common starting point. The supernatant would be diluted with the mobile phase before injection.
  • Forced Degradation Studies: To prove the method's stability-indicating nature, forced degradation of the drug substances was performed under the following conditions and the resulting solutions were analyzed:
    • Acid Hydrolysis: Reflux with 0.1N HCl at 100°C for 5 hours.
    • Base Hydrolysis: Reflux with 0.1N NaOH at 100°C for 5 hours.
    • Oxidation: Reflux with 10% hydrogen peroxide at 80°C for 5 hours.
    • Photolytic: Exposure to 1.2 million lux hours of UV light for 24 hours.
    • Thermal: Kept in a hot air oven at 80°C for 48 hours.
  • Method Validation: The method was validated as per ICH guidelines and showed:
    • Linearity: The method was linear in the range of 280–520 µg/mL for doxofylline and 3.5–6.5 µg/mL for terbutaline sulphate, with a correlation coefficient (r²) > 0.999.
    • Sensitivity: LOQ for doxofylline was 1.16 µg/mL and for terbutaline sulphate was 2.08 µg/mL. LOD was 0.38 µg/mL for doxofylline and 0.62 µg/mL for terbutaline sulphate.
    • Precision: The RSD for repeatability (six injections) was <2%.
    • Accuracy: Mean recovery was between 98-102% for both drugs at 80%, 100%, and 120% levels.
    • Specificity: The method effectively separated the drugs from their degradation products, confirmed by peak purity tests using the PDA detector.

Workflow for Method Adaptation and Validation

The following diagram illustrates the logical workflow for developing and validating an HPLC method for a new analyte like this compound, based on the principles demonstrated in the search results.

Start Start: Analyze Structurally Similar Compound A Establish Initial Chromatographic Conditions Start->A B Optimize Method for New Analyte (this compound) A->B C Develop Sample Preparation (Plasma) B->C D Validate Method per ICH Guidelines C->D E Apply Method to Real Plasma Samples D->E

Key Considerations for Your Project

To successfully develop an assay for this compound, you will need to focus on:

  • Sample Preparation from Plasma: This is critical for accurate quantification. Investigate techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to effectively remove proteins and other interfering components from plasma, which will improve sensitivity and reduce matrix effects.
  • Method Optimization: The conditions from the doxofylline method are a starting point. You must experimentally optimize parameters like mobile phase pH, organic modifier ratio, and gradient profile to achieve optimal separation and peak shape for this compound.
  • Comprehensive Validation: For a bioanalytical method, you must perform a full validation. This includes demonstrating selectivity, linearity, accuracy, precision (within-day and between-day), recovery, and stability of the analyte in the biological matrix under various storage and handling conditions.

References

Summary of Intravenous Enprofylline Dosing Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Regimen Dosage Protocol Infusion Duration Key Efficacy & Safety Findings
Acute Airway Obstruction Study [1] 2.0 mg/kg 20 minutes Most favorable balance: Effective bronchodilation with a lower frequency of side effects.
2.5 mg/kg 20 minutes Significantly effective for bronchodilation, but higher risk of side effects.
2.0 mg/kg 10 minutes Less effective bronchodilation (+17% PEF increase).
2.5 mg/kg 10 minutes Protocol canceled due to hypotensive/vasovagal reactions.
Exponential Infusion Study [2] Exponentially decreasing infusion 2 hours Achieved stable, therapeutic plasma levels rapidly with a lower peak concentration.
Steady-State Level Study [3] Two constant-rate infusions Not specified Achieved a steady-state plasma level of 5 µg/mL. Side effects became pronounced at ~6 µg/mL.

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here is a detailed methodology based on the clinical trials.

Protocol 1: Bolus Infusion for Acute Exacerbation

This protocol is derived from a randomized, open study in patients with acute exacerbation of obstructive lung disease [1].

  • Patient Population: Adults with acute airway obstruction.
  • Recommended Regimen: 2.0 mg/kg of enprofylline infused intravenously over 20 minutes [1].
  • Preparation & Administration: The total dose should be calculated based on the patient's ideal body weight. It should be diluted in an appropriate volume of a compatible IV fluid (e.g., normal saline) and administered using an infusion pump over the 20-minute period.
  • Monitoring:
    • Efficacy: Measure peak expiratory flow (PEF) or FEV1.0 before administration and at regular intervals after the infusion is complete.
    • Safety: Monitor vital signs, particularly blood pressure, closely during and after the infusion for potential hypotensive reactions. Record any adverse events, with specific attention to nausea, vomiting, and headache [1] [3].
Protocol 2: Exponential Infusion for Stable Plasma Concentration

This study explored an alternative infusion system to maintain a stable therapeutic level [2].

  • Objective: To achieve a therapeutic plasma concentration quickly without a high peak, and maintain it stable over a 2-hour observation period.
  • Method: Administer this compound via an exponentially decreasing IV infusion over 2 hours. This requires a specific infusion pump or system programmed to decrease the infusion rate exponentially over time.
  • Outcome: This method was found to be simple to handle and successfully achieved stable, therapeutic plasma levels with a lower peak concentration compared to a conventional IV bolus [2].

Critical Pharmacological & Safety Considerations

  • Therapeutic Window: The target plasma concentration for this compound is approximately 3-5 µg/mL [4]. Side effects such as headache, nausea, and vomiting become pronounced at levels around 6 µg/mL [3]. This narrow window necessitates careful dosing.
  • Mechanism of Action: this compound is a xanthine derivative that is a more potent bronchodilator than theophylline. Its action is primarily attributed to phosphodiesterase inhibition, and it is a selective antagonist for the A2B adenosine receptor [4]. Notably, it has a negligible effect on other adenosine receptors (A1, A2A), which is thought to explain its lack of typical theophylline side effects like diuresis and central nervous system stimulation [5] [4].
  • Pharmacokinetics: this compound has a short half-life of approximately 1.9 to 2 hours [6] [4]. It is rapidly absorbed from the digestive tract and has a protein binding of 49% [6].
  • Hepatic Toxicity: Be aware that the clinical development of this compound was halted due to concerns over hepatic toxicity [5]. Long-term administration has been associated with elevated liver enzyme levels and unpredictable blood concentrations [6].

Diagram: this compound's Proposed Mechanism of Action

The following diagram illustrates the key molecular targets of this compound and theophylline, highlighting this compound's selective receptor antagonism.

G cluster_this compound This compound cluster_theophylline Theophylline Xanthines Xanthine Drugs Enpro This compound Xanthines->Enpro Theo Theophylline Xanthines->Theo PDE_Inhibit Inhibition of Phosphodiesterase (PDE) Enpro->PDE_Inhibit A2B_Antag Selective Antagonism of A₂B Adenosine Receptor Enpro->A2B_Antag Bronchodilation Bronchodilation PDE_Inhibit->Bronchodilation Increased cAMP A2B_Antag->Bronchodilation Anti-inflammatory Broad_Antag Broad-Spectrum Adenosine Receptor Antagonism Theo->Broad_Antag A1_Antag A₁ Receptor Broad_Antag->A1_Antag A2A_Antag A₂A Receptor Broad_Antag->A2A_Antag A2B_Antag_Theo A₂B Receptor Broad_Antag->A2B_Antag_Theo SideEffects Side Effects (e.g., diuresis, CNS stimulation) A1_Antag->SideEffects A2A_Antag->SideEffects

References

Enprofylline in vivo administration animal models

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile of Enprofylline

This compound (3-propylxanthine) is a xanthine derivative with a distinct pharmacological profile from other methylxanthines like theophylline. Its primary mechanisms of action and key characteristics are summarized below.

Property Description
Primary Mechanisms Competitive non-selective phosphodiesterase (PDE) inhibitor; adenosine receptor antagonist [1].
Adenosine Receptor Affinity Antagonizes A1 and A2 adenosine receptors nearly equipotently (KB A1: 32 μM, A2: 130 μM) [2]. Often described as a selective A2B receptor antagonist at therapeutic concentrations [3].
Primary Historical/Research Uses Bronchodilator (asthma, COPD); research in sickle cell disease, diabetic neuropathy, and cerebrovascular insufficiency [1].
Half-Life Approximately 2 hours [3].

Documented Animal Models and Protocols

The use of this compound in animal models has been reported in studies investigating inflammation, liver disease, and retinal disease. The table below outlines key experimental details.

Disease Area Animal Model Reported Dosing & Administration Key Findings / Effects
Acute Inflammation Rat skin, plasma protein extravasation model [4] 2.5-10 mg/kg; Intraperitoneal (i.p.) or Oral (p.o.) Dose-dependent inhibition of plasma protein leakage induced by histamine, bradykinin, etc. [4].
Alcoholic Fatty Liver Disease Ethanol-fed mice (Lieber-DeCarli diet) [5] Pharmacological blockade via antagonist (this compound) Protected against ethanol-induced hepatic steatosis; reduced hepatic triglyceride content and serum AST levels [5].
Retinal Neovascularization Mouse pup model of oxygen-induced retinopathy [6] Daily intraperitoneal injections for 5 days Significant reduction in retinal neovascularization [6].
Detailed Protocol: Inflammation in Rat Skin

This protocol outlines the method for evaluating the anti-inflammatory effects of this compound in a rat model of plasma protein extravasation [4].

  • 1. Experimental Animals: Adult rats.
  • 2. Induction of Inflammation: Various inflammatory agents (e.g., histamine, 5-hydroxytryptamine, bradykinin, prostaglandin E2, ionophore A23187) are injected intradermally into the shaved skin of the rat.
  • 3. Drug Administration:
    • Test Article: this compound.
    • Dosing Routes: Intraperitoneal (i.p.) or oral (p.o.) administration.
    • Dosing Range: 2.5 to 10 mg/kg.
    • Control: Aminophylline (a theophylline salt) for comparison.
  • 4. Outcome Measurement: The extent of plasma protein leakage into the skin at the injection sites is quantified. A common method involves extracting and measuring a dye that binds to plasma proteins.
  • 5. Data Analysis: The inhibitory effect of this compound is calculated by comparing dye leakage in drug-treated groups versus control groups.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for an inflammation study and the proposed mechanism of this compound in protecting against ethanol-induced fatty liver.

workflow Figure 1. Experimental Workflow for Inflammation Study Start Animal Model Preparation A Administer Test Compound (this compound or Vehicle) Start->A B Induce Inflammation (Intradermal Agonist Injection) A->B C Quantify Response (Plasma Protein Extravasation) B->C D Statistical Analysis & Data Interpretation C->D

mechanism Figure 2. Proposed Mechanism in Ethanol-Induced Fatty Liver Ethanol Ethanol Metabolism Metabolism Ethanol->Metabolism ExtracellularATPAMP Extracellular ATP/AMP Metabolism->ExtracellularATPAMP CD73 Ecto-5'-nucleotidase (CD73) ExtracellularATPAMP->CD73 Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates A2BR Adenosine A2B Receptor Adenosine->A2BR Activates CD73->Adenosine SREBP1 ↑ SREBP1 ↑ Fatty Acid Synthesis A1R->SREBP1 PPARalpha ↓ PPARα ↓ Fatty Acid Oxidation A2BR->PPARalpha Steatosis Hepatic Steatosis SREBP1->Steatosis PPARalpha->Steatosis This compound This compound (Antagonist) This compound->A1R Blocks This compound->A2BR Blocks

Key Considerations for Research Use

  • Mechanism Interpretation: While this compound is a PDE inhibitor, its protective effects in certain models like ethanol-induced fatty liver are attributed to its action as an adenosine receptor antagonist, as similar protection was seen in adenosine receptor knockout mice [5].
  • Dosing and Solubility: According to vendor information, this compound can be dissolved in DMSO at 60 mg/mL (308.98 mM) with sonication recommended. It is poorly soluble in water [1].
  • Comparative Pharmacology: Unlike theophylline, this compound lacks diuretic and certain central nervous system stimulant effects at therapeutic doses, which is potentially linked to its selectivity profile [3].

Conclusion

This compound serves as a valuable pharmacological tool in animal research, particularly for investigating the roles of adenosine A2B receptors and PDE inhibition in inflammatory, metabolic, and vascular disease processes. The documented protocols provide a foundation for its application in preclinical studies.

References

Enprofylline: Solubility, Preparation, and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Abstract Enprofylline is a xanthine derivative with dual pharmacological activity, acting as a selective A2B receptor antagonist (Ki = 7 µM) and a phosphodiesterase (PDE) inhibitor [1]. It is a valuable compound for researching asthma and chronic obstructive pulmonary disease (COPD). This document provides detailed protocols for solvent preparation, including solubility data in DMSO and aqueous buffers, and outlines its experimental applications in cellular and in vivo models [1].

Chemical and Solubility Profile

This compound (CAS 41078-02-8) has a molecular weight of 194.19 g/mol and a molecular formula of C8H10N4O2 [1]. The following table summarizes its key solubility data.

Table 1: Solubility profile of this compound.

Solvent / Solution Concentration Condition / Note
DMSO 62.5 mg/mL (321.85 mM) Standard stock solution; hygroscopic DMSO can impact solubility. Use newly opened DMSO for best results [1].
10% DMSO / 90% Corn Oil ≥ 2.08 mg/mL (10.71 mM) Clear solution. Suitable for short-term in vivo studies (less than half a month) [1].
10% DMSO / 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (10.71 mM) Clear solution. Recommended for in vivo studies requiring enhanced aqueous solubility [1].
Stock Solution Preparation Protocols

2.1 Primary Stock Solution in DMSO (100 mM) This concentrated stock is ideal for storing the compound and further diluting into various assay systems.

  • Materials

    • This compound (solid)
    • Anhydrous DMSO (newly opened)
    • Analytical balance
    • Microcentrifuge tubes (sterile)
    • Micropipettes and tips
    • Ultrasonic bath (optional)
  • Procedure

    • Weighing: Accurately weigh 1.94 mg of this compound solid.
    • Dissolution: Transfer the compound to a microcentrifuge tube and add 100 µL of anhydrous DMSO.
    • Mixing: Vortex the mixture for 10-15 seconds until the solid is fully dissolved. If necessary, brief sonication in an ultrasonic bath for 15-30 seconds can aid dissolution.
    • Storage: Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Under these conditions, the stock solution is stable for at least one month [1].

2.2 Working Solution for In Vivo Studies This protocol describes the preparation of a solution for intraperitoneal injection in mouse models [1].

  • Materials

    • Primary stock solution of this compound in DMSO (as prepared in section 2.1)
    • SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
    • Physiological saline (0.9% NaCl)
    • Corn oil (for Protocol 2)
  • Protocol 1: Aqueous Solution with SBE-β-CD

    • Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and clear.
    • To prepare 1 mL of the final working solution:
      • Add 100 µL of the 100 mM DMSO stock solution (20.8 mg/mL) to a vial.
      • Add 900 µL of the 20% SBE-β-CD solution.
      • Mix thoroughly by vortexing. The final concentration will be ≥ 2.08 mg/mL in 10% DMSO / 90% (20% SBE-β-CD in Saline) [1].
  • Protocol 2: Oil-Based Solution

    • To prepare 1 mL of the final working solution:
      • Add 100 µL of the 100 mM DMSO stock solution to a vial.
      • Add 900 µL of corn oil.
      • Mix thoroughly by vortexing. The final concentration will be ≥ 2.08 mg/mL in 10% DMSO / 90% Corn Oil [1].
      • Note: This protocol is not recommended for continuous dosing periods exceeding half a month [1].

The following diagram illustrates the workflow for preparing these solutions.

G Start This compound Powder DMSO_Stock Primary DMSO Stock (321.85 mM / 62.5 mg/mL) Start->DMSO_Stock 1. Dissolve in DMSO Working_Sol Working Solution for In Vivo Studies DMSO_Stock->Working_Sol Prep1 Protocol 1: Aqueous Solution Working_Sol->Prep1 Prep2 Protocol 2: Oil-Based Solution Working_Sol->Prep2 Final1 Final Solution: 10% DMSO, 90% 20% SBE-β-CD in Saline (≥ 2.08 mg/mL) Prep1->Final1 Mix 1:9 with 20% SBE-β-CD/Saline Final2 Final Solution: 10% DMSO, 90% Corn Oil (≥ 2.08 mg/mL) Prep2->Final2 Mix 1:9 with Corn Oil

Experimental Application Protocols

3.1 In Vitro Protocol: Inhibition of IL-8 Release [1] This assay tests this compound's ability to block A2B receptor-mediated IL-8 release.

  • Cell Culture: Grow appropriate cell lines (e.g., human airway epithelial cells) in recommended medium.
  • Stimulation & Treatment:
    • Pre-treat cells with 300 µM this compound for a suitable period (e.g., 30-60 minutes).
    • Stimulate the cells with 10 µM N-ethylcarboxamidoadenosine (NECA), an adenosine receptor agonist, for several hours to induce IL-8 release.
  • Measurement: Collect cell culture supernatant. Measure IL-8 concentration using a standard ELISA kit.
  • Expected Result: this compound at 300 µM is expected to completely block NECA-induced IL-8 release [1].

3.2 In Vivo Protocol: Effect on Heart Rate in Mice [1] This protocol assesses the cardiovascular effects of this compound.

  • Animal Model: Wild-type (WT) mice.
  • Dosing:
    • Prepare the working solution using Protocol 1 (SBE-β-CD in Saline).
    • Administer this compound via intraperitoneal (IP) injection at doses of 7.5 mg/kg and 30 mg/kg.
    • A control group should receive an equivalent volume of vehicle (10% DMSO / 90% (20% SBE-β-CD in Saline)).
  • Monitoring: Measure heart rate (HR) before and after injection.
  • Expected Result: In male WT mice, injection of 7.5 mg/kg and 30 mg/kg this compound is expected to increase heart rate [1].
Mechanism of Action and Signaling Pathways

Beyond its known roles as an A2B antagonist and PDE inhibitor, recent structural biology studies have revealed that this compound and other xanthine derivatives can bind to and activate Ryanodine Receptors (RyRs) [2]. RyRs are intracellular calcium channels essential for muscle contraction. The binding of this compound to a specific site on RyR1 sensitizes the channel to calcium, leading to its activation. The 4-oxopyrimidine motif has been identified as the minimal chemical structure necessary for this interaction [2]. This newly discovered mechanism opens avenues for researching this compound in muscle weakness diseases.

The diagram below illustrates the multi-target mechanism of action of this compound.

G Enprof This compound A2B A2B Adenosine Receptor Enprof->A2B Antagonizes PDE Phosphodiesterase (PDE) Enprof->PDE Inhibits RyR Ryanodine Receptor (RyR) Enprof->RyR Binds & Activates (via 4-oxopyrimidine motif) IL8 ↓ IL-8 Release A2B->IL8 cAMP Increased cAMP Levels PDE->cAMP CaRelease Enhanced Calcium Release RyR->CaRelease Outcomes Potential Outcomes: Bronchodilation, Improved Muscle Contraction IL8->Outcomes cAMP->Outcomes CaRelease->Outcomes

Critical Notes and Troubleshooting
  • DMSO Quality: The solubility of this compound is significantly impacted by water content in DMSO. Always use newly opened, high-quality, anhydrous DMSO for preparing stock solutions [1].
  • Solution Stability: While frozen DMSO stock solutions are stable, working solutions for in vivo use should be prepared fresh on the day of the experiment.
  • In Vivo Considerations: Be aware that a high dose (30 mg/kg) of this compound may cause a decrease in body temperature in female mice [1]. Monitor and control for this variable in your experiments.
  • Beyond Solubility: When developing new chemical entities, strategies like introducing polar groups or forming salts can greatly improve aqueous solubility, which is a critical parameter for oral bioavailability [3].

References

Enprofylline probenecid interaction clearance study

Author: Smolecule Technical Support Team. Date: February 2026

Background and Mechanistic Insight

Enprofylline is a xanthine derivative bronchodilator that is mainly eliminated by renal excretion, with a significant portion mediated by active tubular secretion [1] [2]. Probenecid is a well-known inhibitor of organic anion transporters (OATs) in the proximal tubule of the kidney [3] [4].

When administered concomitantly, probenecid competes with this compound for these transport sites, thereby reducing its secretion into the urine. This interaction is quantified by a marked decrease in this compound's clearance, as illustrated in the following pathway and summarized in the data tables below.

G Probenecid Probenecid OAT Organic Anion Transporter (OAT) in Renal Proximal Tubule Probenecid->OAT Binds to Inhibition Inhibition of Transport Probenecid->Inhibition Enprofylline_Blood This compound in Blood OAT->Enprofylline_Blood Normal Transport of this compound Enprofylline_Urine This compound in Urine Inhibition->OAT Causes Inhibition->Enprofylline_Urine Reduced Excretion to Urine

Summary of Quantitative Interaction Data

The table below summarizes the key pharmacokinetic changes in this compound when administered with probenecid, based on a clinical study involving six subjects [1] [2].

Table 1: Effects of Probenecid on this compound Kinetics in Humans (n=6)

Pharmacokinetic Parameter This compound Alone This compound with Probenecid Change
Total Body Clearance (L/h) 21.0 9.8 ↓ 53%
Renal Clearance (L/h) 17.0 8.0 ↓ 53%
Elimination Half-life (h) 1.8 3.0 ↑ 67%
Volume of Distribution (Vss) ~0.49 L/kg* ~0.37 L/kg* ↓ ~25%
Protein Binding Not significantly altered Not significantly altered -

Note: The Volume of Distribution (Vss) values are estimated based on the reported 25% decrease and a typical volume for this compound of approximately 0.48 L/kg [5] [6].

Detailed Experimental Protocol

This protocol is designed to replicate and validate the key interaction study in a clinical research setting.

Study Objectives
  • Primary: To quantify the effect of oral probenecid on the intravenous pharmacokinetics of this compound.
  • Secondary: To assess the changes in this compound's renal clearance, half-life, and volume of distribution.
Materials
  • Test Drug: this compound for intravenous administration.
  • Interacting Drug: Probenecid tablets (500 mg).
  • Subjects: Healthy adult volunteers (typically n=6-10). The study should be approved by an ethics committee, and all subjects must provide informed consent.
  • Key Equipment: HPLC system with UV detector or LC-MS/MS for plasma and urine sample analysis.
Study Design and Dosing

A two-phase, crossover design is recommended, with a sufficient washout period (at least 5 this compound half-lives, or ~15-24 hours) between phases.

  • Phase A (Control): Administer a single intravenous dose of this compound (e.g., 1 mg/kg) to fasting subjects.
  • Phase B (Interaction): After a washout period, pre-treat subjects with oral probenecid (1 g total dose, e.g., 2 x 500 mg tablets). Administer the same IV dose of this compound 1-2 hours after probenecid to coincide with the peak plasma levels of the inhibitor.
Biological Sample Collection
  • Blood Sampling: Collect venous blood samples (e.g., 5-10 mL) pre-dose and at scheduled times post-dose. A suggested schedule is: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours. Centrifuge samples immediately and store the plasma at -20°C or below until analysis.
  • Urine Sampling: Collect urine over timed intervals (e.g., 0-2, 2-4, 4-8, 8-12 hours). Measure total volume and aliquot a sample for storage at -20°C or below.
Bioanalytical Method
  • Sample Preparation: Use protein precipitation with an organic solvent like acetonitrile for plasma samples. Dilute urine samples appropriately with a compatible solvent.
  • Chromatography: A reverse-phase C18 column is suitable. Use a mobile phase such as a mixture of phosphate buffer (pH ~4.5) and methanol, with a flow rate of ~1.0 mL/min.
  • Detection: UV detection at a wavelength of approximately 270-275 nm is standard for xanthines. For higher sensitivity and specificity, LC-MS/MS is preferred.
  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines.

The workflow for the clinical study and subsequent data analysis is outlined below.

G cluster_study Clinical Study Workflow cluster_analysis Bioanalytical & Data Processing A1 Subject Recruitment & Informed Consent A2 Phase A: IV this compound (Control Arm) A1->A2 A3 Washout Period (≥15 hours) A2->A3 A4 Phase B: Oral Probenecid + IV this compound (Interaction Arm) A3->A4 A5 Blood & Urine Sample Collection A4->A5 B1 Sample Processing (Protein Precipitation) A5->B1 B2 HPLC or LC-MS/MS Analysis B1->B2 B3 Pharmacokinetic Analysis (Non-Compartmental) B2->B3 B4 Statistical Comparison (Phase A vs. Phase B) B3->B4

Data and Statistical Analysis
  • Pharmacokinetic Calculations:
    • AUC: Calculate the area under the plasma concentration-time curve using the linear trapezoidal rule.
    • Clearance (CL): Total Body Clearance = Dose / AUC₀‑∞.
    • Renal Clearance (CLᵣ): CLᵣ = (Amount excreted unchanged in urine) / AUC for the same collection interval.
    • Half-life (t₁/₂): Estimated from the terminal slope of the log-concentration-time curve (t₁/₂ = 0.693 / λz).
    • Volume of Distribution (Vss): Calculate using the formula Vss = (Dose * AUMC) / (AUC)², where AUMC is the area under the first moment curve.
  • Statistical Analysis: Use a paired t-test to compare the pharmacokinetic parameters from Phase A and Phase B. A p-value of less than 0.05 is typically considered statistically significant.

Critical Considerations for Researchers

  • Clinical Relevance: The observed interaction is clinically significant. Coadministration of probenecid can more than double this compound plasma exposure (as inferred from the 53% reduction in clearance). This dramatically increases the risk of concentration-dependent adverse effects, which for this compound can include nausea and cardiovascular reactions [5].
  • Dosing Schedule: The timing of probenecid administration is critical. It must be given before this compound to effectively saturate the renal transporters.
  • Interindividual Variability: Renal secretion, the primary process affected, is subject to human variability due to factors like differences in transporter expression and activity [7]. Researchers should account for this in their study power calculations.

References

Enprofylline human pharmacokinetic study design

Author: Smolecule Technical Support Team. Date: February 2026

Enprofylline Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters of this compound established in human studies.

Parameter Healthy Young Adults [1] Healthy Elderly Subjects [2] Children with Asthma [3]
Elimination Half-life 1.9 h 2.5 h Information in primary source
Total Body Clearance 191.1 ml·kg⁻¹·h⁻¹ (∼0.19 l·h⁻¹·kg⁻¹) 0.16 l·h⁻¹·kg⁻¹ Information in primary source
Renal Clearance Not specified in snippet 0.13 l·h⁻¹·kg⁻¹ Information in primary source
Volume of Distribution 0.48 l·kg⁻¹ Not specified in snippet Information in primary source
Protein Binding 49% Not specified in snippet Not specified in snippet
Primary Elimination Route Not specified in snippet Renal (∼83% of dose) Not specified in snippet

Key Protocol Design Elements

Historical clinical trials provide a foundation for designing this compound pharmacokinetic studies.

  • Core Study Design: A double-blind, placebo-controlled, crossover design is a robust model. One study administered this compound, theophylline, and placebo in random order with washout periods, allowing for direct comparison and controlling for inter-subject variability [1] [4].
  • Dosing and Formulations: Studies have used both intravenous infusion (e.g., 1 mg/kg) and sustained-release oral tablets to characterize pharmacokinetics under different routes [3] [2].
  • Population Considerations: Recruitment should account for factors that significantly impact pharmacokinetics:
    • Age: Plan separate cohorts for young adults and elderly subjects, as clearance is reduced in the elderly [2].
    • Renal Function: Include subjects with varying levels of renal function, as this compound is primarily eliminated by the kidneys [2].
    • Disease State: Enroll patients with the target condition (e.g., asthma) alongside healthy volunteers to assess disease-specific effects [3].
  • Bioanalytical Methods: Use a validated method (e.g., coupled column chromatography) for precise measurement of plasma and urine this compound concentrations [2].
  • Safety Monitoring: Closely monitor for adverse events including nausea, vomiting, headache, and cardiovascular reactions [1] [5].

Experimental Workflow and Considerations

The following diagram outlines the high-level workflow and critical considerations for a population-based pharmacokinetic study of this compound.

cluster_considerations Key Design Considerations A Study Population Recruitment B Stratified Group Assignment A->B Pop1 Healthy Young Adults A->Pop1 Pop2 Healthy Elderly A->Pop2 Pop3 Asthmatic Patients A->Pop3 C This compound Administration (IV or Sustained-Release) B->C D Serial Biological Sampling (Plasma & Urine) C->D E Bioanalytical Measurement D->E F PK & Statistical Analysis E->F G Safety Monitoring G->C G->D G->F Consider1 • Crossover design with washout • Double-blind, placebo-controlled Consider2 • Reduced renal function in elderly • Disease state in patients

Critical Safety and Efficacy Insights

  • Safety Profile: this compound's adverse effects differ from theophylline; it primarily caused nausea and cardiovascular reactions rather than CNS effects like restlessness and tremor [1]. Note that clinical development was halted due to hepatic toxicity problems [6].
  • Potency and Dosing: this compound is a more potent bronchodilator but is not equipotent to theophylline on a mg-per-mg basis. Effective bronchodilation occurred at serum concentrations as low as 11.8–16.5 µmol/L, roughly one-fifth the concentration required for theophylline [1] [4].
  • Mechanism of Action: Much of this compound's effect is attributed to phosphodiesterase inhibition rather than adenosine receptor antagonism. It is considered a selective A2B adenosine receptor antagonist, which may influence its anti-inflammatory profile [6] [5].

References

Enprofylline Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical and Pharmacological Profile Enprofylline (3-propylxanthine) is a xanthine derivative acting as a selective A2B receptor antagonist and a phosphodiesterase (PDE) inhibitor [1] [2]. It is used as a bronchodilator for asthma and chronic obstructive pulmonary disease (COPD), and has been investigated for cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy [3]. Its development for asthma was halted due to concerns over hepatic toxicity [4].

2. Key Physicochemical Properties The table below summarizes this compound's key properties, which directly inform stability considerations [1] [2]:

Property Value / Description Significance for Stability
Molecular Formula C₈H₁₀N₄O₂ --
CAS Number 41078-02-8 --
Melting Point 287 - 289 °C Indicates high thermal stability at standard processing temps.
Appearance White to light yellow solid powder A change in color or appearance may indicate degradation.
Solubility ~62.5 mg/mL in DMSO; soluble in organic solvents & specific aqueous formulations [1]. Informs choice of solvent for analytical testing and formulation.
Log P 0.3 Suggests moderate hydrophilicity.
Light Sensitivity Requires protection from light during storage & handling [1]. Critical parameter; necessitates light-protective packaging.

3. Recommended Stability Storage Conditions As specific data is unavailable, the following storage conditions are derived from standard ICH guidelines for pharmaceutical products [5] [6] [7]. A comprehensive stability study program should include the following storage conditions:

Study Type Storage Condition Purpose Minimum Testing Time Points
Long-Term 25°C ± 2°C / 60% RH ± 5% RH To establish the re-test period & shelf life under recommended storage. 0, 3, 6, 9, 12, 18, 24 months; annually thereafter.
Intermediate 30°C ± 2°C / 65% RH ± 5% RH To provide supporting data if significant change occurs at accelerated conditions. 0, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH To assess the rate of degradation & evaluate the impact of short-term excursions. 0, 3, 6 months

Special Handling: Given its light-sensitive nature, all stability samples must be stored in light-protective containers (e.g., amber glass vials) [1] [6].

Detailed Experimental Stability Protocol

This protocol outlines a standard ICH-compliant stability study for this compound bulk drug substance.

1. Scope To define the procedures for conducting stability studies on this compound to determine its stability profile and propose a re-test period.

2. Materials and Equipment

  • Test Substance: this compound bulk drug substance (at least one lot, preferably three).
  • Container: Simulate the proposed marketing packaging, typically a double-layer polyethylene bag inside a light-protective, airtight container with a desiccant.
  • Stability Chambers: Chambers capable of maintaining the required long-term, intermediate, and accelerated conditions with continuous monitoring.
  • Analytical Equipment: HPLC with a UV/VIS detector or other validated stability-indicating methods.

3. Methodology and Workflow The overall workflow for conducting and analyzing the stability study is as follows:

4. Analytical Testing Parameters Withdrawn samples must be tested against pre-defined specifications. Key parameters for this compound include [5]:

  • Description/Appearance: Visual inspection for color, physical state.
  • Assay (Potency): A specific and validated method (e.g., HPLC-UV) to quantify this compound content.
  • Related Substances (Impurities): Quantification of known and unknown degradation products.
  • Water Content: Determined by Karl Fischer titration.
  • Forced Degradation Studies: To validate the stability-indicating power of analytical methods, expose this compound to harsh conditions (acid, base, oxidation, heat, and light) to generate 5-20% degradation [7].

5. Data Analysis and Reporting

  • Trend Analysis: Plot quantitative data (e.g., potency, impurities) over time for each storage condition.
  • Shelf-life Estimation: The re-test period is primarily based on long-term data. Accelerated data can be used to support the proposed period, as per ICH Q1E.
  • Reporting: The final stability report should include a conclusion on the proposed re-test period and storage conditions based on the generated data [5].

Critical Considerations for Development

  • Hepatic Toxicity: Note that clinical development for asthma was discontinued due to hepatotoxicity concerns [4]. This is a critical factor for any further development.
  • Pharmacokinetics: this compound has a short half-life (~1.9 hours) and is primarily eliminated renally [8] [1] [3]. Drug interactions with antibiotics like erythromycin appear minimal, unlike theophylline [8].
  • Data Gap: The lack of public stability data means your experimental results will be foundational. Adherence to GMP and ICH guidelines is essential for regulatory acceptance.

References

Comprehensive Application Notes and Protocols: Analytical Method Validation for Enprofylline

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development that demonstrates the reliability and suitability of an analytical method for its intended purpose. For enprofylline, a xanthine derivative with bronchodilator properties used in respiratory disorders, establishing a validated analytical method is essential for quality control testing, stability assessment, and regulatory compliance. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on "Validation of Analytical Procedures," provide the fundamental framework for validation activities across ICH member regulatory authorities including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) [1] [2]. This document presents comprehensive application notes and detailed protocols for the validation of analytical methods for this compound, specifically designed for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis.

The validation process establishes documented evidence that provides a high degree of assurance that a specific analytical method will consistently yield results that accurately reflect the quality characteristics of the drug substance or product. For this compound, which is structurally similar to other xanthine derivatives like doxofylline and theophylline, the validation approach must address specific analytical challenges including its stability profile, detection in various matrices, and separation from potential degradation products [3] [4]. The principles outlined in this document apply to analytical procedures used for release testing and stability monitoring of commercial drug substances and products, and can be adapted to various analytical techniques including HPLC, UV-Visible spectroscopy, and mass spectrometry-based methods.

Regulatory Framework and Validation Parameters

ICH Q2(R2) Guidelines

The ICH Q2(R2) guideline represents the current regulatory standard for analytical method validation, providing a harmonized framework for the validation of analytical procedures included in registration applications. This guideline discusses elements for consideration during validation and provides recommendations on how to derive and evaluate various validation tests for each analytical procedure [1] [2]. According to ICH Q2(R2), validation should demonstrate that an analytical method is fit for its intended purpose across several key parameters, with the specific validation requirements depending on the type of test being performed (identification, testing for impurities, or assay). The guideline applies to new or revised analytical procedures used for release and stability testing of commercial drug substances and products, both chemical and biological/biotechnological in nature [1].

The fundamental validation characteristics outlined in ICH Q2(R2) include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range, with additional considerations for robustness and system suitability [1]. These parameters ensure that the analytical method can consistently produce reliable results that accurately represent the quality attributes of the drug product. For this compound, which may be formulated as a single component or in combination with other active ingredients, the validation approach must be carefully designed to address potential analytical challenges specific to its chemical structure and formulation characteristics.

Essential Validation Parameters

Table 1: Essential Validation Parameters for this compound Analytical Methods

Validation Parameter Definition Recommended Protocol Acceptance Criteria
Accuracy Closeness between measured value and true value Spiked recovery experiments at 80%, 100%, 120% of target concentration Mean recovery 98-102% with RSD ≤2%

| Precision | Degree of agreement among individual measurements | Repeatability: 6 injections at 100% concentration Intermediate precision: Different days, analysts, instruments | RSD ≤2% for repeatability; ≤3% for intermediate precision | | Specificity | Ability to measure analyte accurately in presence of interferents | Forced degradation studies (acid, base, oxidation, thermal, photolytic) | Baseline separation of this compound from degradants; peak purity >0.99 | | Linearity | Ability to obtain results proportional to analyte concentration | Minimum 5 concentrations from 50-150% of test concentration | Correlation coefficient R² >0.999 | | Range | Interval between upper and lower concentration with suitable precision, linearity, and accuracy | Established from linearity studies | Confirmed by acceptable accuracy, precision, and linearity across range | | LOD/LOQ | Lowest detectable/quantifiable concentration | Signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or statistical methods | LOD ~0.38 μg/ml, LOQ ~1.16 μg/ml (based on xanthine analogs) | | Robustness | Capacity to remain unaffected by small, deliberate variations | Deliberate changes in pH, temperature, flow rate, mobile phase composition | System suitability criteria met despite variations |

The specificity parameter is particularly critical for this compound methods, as it demonstrates the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, excipients, or other matrix components [1] [3]. For stability-indicating methods, specificity must be demonstrated through forced degradation studies under various stress conditions including acidic, basic, oxidative, thermal, and photolytic environments. These studies should show that the method can successfully separate this compound from its degradation products, confirming that the assay is stability-indicating and suitable for monitoring product quality over time [3].

The linearity of an analytical method is its ability to elicit test results that are directly proportional to analyte concentration within a given range, typically evaluated using a minimum of five concentrations [1] [3]. For this compound assay methods, the range would normally be established from 80% to 120% of the test concentration, while for content uniformity testing, a wider range of 70% to 130% may be appropriate [3]. The limit of detection (LOD) and limit of quantitation (LOQ) determine the sensitivity of the method, with typical values for xanthine derivatives like doxofylline being approximately 0.38 μg/mL for LOD and 1.16 μg/mL for LOQ, providing a reference point for this compound method development [3].

Methodology for Stability-Indicating HPLC Method

Chromatographic Conditions

For the analysis of this compound, a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended based on successful applications with structurally similar xanthine derivatives [3]. The chromatographic separation should be achieved using a Zorbax-SB Phenyl column (250 × 4.6 mm, 5 μm particle size) or equivalent phenyl stationary phase, which has demonstrated excellent separation for xanthine compounds like doxofylline from their degradation products. The mobile phase should consist of a mixture of 25 mM ammonium acetate buffer (pH adjusted to 5.0 with 0.1% glacial acetic acid) and acetonitrile in the proportion of 85:15 %v/v, delivered at a flow rate of 1.0 mL/min in isocratic mode [3]. The column temperature should be maintained at 40°C, and the eluate monitored using a photodiode array (PDA) detector at 274 nm, which corresponds to the maximum absorbance wavelength for xanthine derivatives.

The sample preparation for this compound analysis involves dissolving the drug substance or extracting the drug product in the mobile phase to achieve a final concentration of approximately 400 μg/mL for assay determination, with suitable dilution for formulation analysis. For tablet formulations, a representative sample should be powdered and sonicated with the mobile phase for 15-20 minutes to ensure complete extraction of the active ingredient, followed by filtration through a 0.45 μm membrane filter before injection [3]. The injection volume is typically 20 μL, and the total run time should be optimized to ensure complete elution of this compound and any potential degradants, typically between 10-15 minutes based on similar methods for xanthine compounds.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and should be conducted on this compound under a variety of stress conditions [3]. These studies help identify the potential degradation products and verify that the method can adequately separate the intact drug from these degradants. The recommended forced degradation protocol for this compound includes:

  • Acidic degradation: Reflux with 0.1N HCl at 100°C for 5 hours, followed by neutralization
  • Basic degradation: Reflux with 0.1N NaOH at 100°C for 5 hours, followed by neutralization
  • Oxidative degradation: Treatment with 10% hydrogen peroxide at 80°C for 5 hours
  • Thermal degradation: Exposure of solid drug substance to 80°C for 48 hours in a hot air oven
  • Photolytic degradation: Exposure of solid drug substance to UV light (1.2 million lux hours) in a photostability chamber for 24 hours

After each stress treatment, the samples should be diluted to an appropriate concentration (typically 0.15 mg/mL) using the mobile phase and analyzed using the developed HPLC method [3]. Peak purity tests should be performed using the PDA detector to ensure that the this compound peak is pure and free from co-eluting degradants. The method should demonstrate adequate resolution between this compound and all degradation products, with baseline separation achieved for all potential impurities.

Experimental Protocols

Preparation of Solutions
4.1.1 Standard Solution

Accurately weigh approximately 100 mg of This compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a primary stock solution of 1 mg/mL. Transfer 10.0 mL of this solution to a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a working standard solution of 400 μg/mL.

4.1.2 Sample Solution (Tablet Formulation)

Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to about 400 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes with intermittent shaking, and dilute to volume with mobile phase. Filter through a 0.45 μm membrane filter, discarding the first 5 mL of the filtrate. Transfer 5.0 mL of the clear filtrate to a 50 mL volumetric flask and dilute to volume with mobile phase to obtain a sample solution of approximately 400 μg/mL.

4.1.3 Forced Degradation Solutions

Acid degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 0.1N HCl, and reflux at 100°C for 5 hours. Cool, neutralize with 0.1N NaOH, and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.

Base degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 0.1N NaOH, and reflux at 100°C for 5 hours. Cool, neutralize with 0.1N HCl, and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.

Oxidative degradation: Transfer 150 mg of this compound to a round-bottom flask, add 50 mL of 10% hydrogen peroxide, and heat at 80°C for 5 hours. Cool and transfer quantitatively to a 100 mL volumetric flask. Dilute to volume with mobile phase and further dilute as needed.

Method Validation Protocols
4.2.1 Linearity and Range

Prepare a series of standard solutions at five different concentrations ranging from 50% to 150% of the target test concentration (200, 300, 400, 500, and 600 μg/mL) by appropriate dilution of the stock solution. Inject each solution in triplicate and record the peak areas. Plot the mean peak area against the corresponding concentration and calculate the regression equation and correlation coefficient. The correlation coefficient (R²) should be not less than 0.999.

4.2.2 Accuracy (Recovery Studies)

Spike placebo formulation with known quantities of this compound at three concentration levels (80%, 100%, and 120% of the target test concentration). Prepare three samples at each level and analyze using the proposed method. Calculate the percentage recovery and relative standard deviation (RSD). The mean recovery should be between 98.0% and 102.0% with an RSD not more than 2.0%.

4.2.3 Precision

Repeatability: Prepare six independent sample solutions from a homogeneous batch of tablet formulation at 100% of the test concentration and analyze. Calculate the RSD of the assay results, which should not exceed 2.0%.

Intermediate precision: Repeat the precision study on a different day, using a different analyst and different instrument. The combined RSD for both studies should not exceed 3.0%.

4.2.4 Specificity

Inject individually the standard solution, sample solution, placebo solution, and forced degradation samples. Examine the chromatograms for peak purity of this compound using a PDA detector and check for interference from excipients or degradants. The method should demonstrate baseline separation of this compound from all potential impurities with a resolution factor not less than 2.0.

4.2.5 Robustness

Deliberately vary the chromatographic conditions to evaluate the method's robustness:

  • Flow rate: ±0.1 mL/min (0.9 and 1.1 mL/min)
  • Mobile phase composition: ±2% absolute change in organic component (83:17 and 87:13)
  • Column temperature: ±2°C (38°C and 42°C)
  • pH of buffer: ±0.1 units (pH 4.9 and 5.1)

In each condition, inject the standard solution in triplicate and check the system suitability parameters. The RSD for peak areas and retention times should not exceed 2.0% across all variations.

Workflow and Signaling Pathways

The following diagrams illustrate the analytical method validation workflow and the relationship between different validation parameters using Graphviz DOT language:

Analytical Method Validation Workflow

ValidationWorkflow Analytical Method Validation Workflow Start Method Development & Optimization VPlan Validation Protocol Preparation Start->VPlan Specificity Specificity & Selectivity Assessment VPlan->Specificity Linearity Linearity & Range Evaluation Specificity->Linearity Accuracy Accuracy (Recovery) Studies Linearity->Accuracy Precision Precision Studies (Repeatability & Intermediate) Accuracy->Precision LODLOQ LOD & LOQ Determination Precision->LODLOQ Robustness Robustness Testing LODLOQ->Robustness Validation Validation Report & Documentation Robustness->Validation

Relationship Between Validation Parameters

ValidationParameters Validation Parameters Relationship Method Analytical Method Validation Method Validation Method->Validation Specificity Specificity Specificity->Validation Linearity Linearity Range Range Linearity->Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOD LOD/LOQ LOD->Validation Robustness Robustness Robustness->Validation

Forced Degradation Study Design

ForcedDegradation Forced Degradation Study Design Start This compound Sample Acid Acidic Degradation 0.1N HCl, 100°C, 5h Start->Acid Base Basic Degradation 0.1N NaOH, 100°C, 5h Start->Base Oxidation Oxidative Degradation 10% H2O2, 80°C, 5h Start->Oxidation Thermal Thermal Degradation 80°C, 48h Start->Thermal Photo Photolytic Degradation UV Light, 24h Start->Photo Analysis HPLC Analysis with Peak Purity Assessment Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Degradation Profile & Method Specificity Analysis->Results

Data Analysis and Acceptance Criteria

Table 2: System Suitability Test Parameters

Parameter Criteria Test Method Acceptance Limit
Theoretical plates Column efficiency Calculate from this compound peak NLT 2000
Tailing factor Peak symmetry Measure at 5% of peak height NMT 2.0
Resolution Separation from closest peak Calculate between this compound and nearest degradant NLT 2.0
Relative standard deviation Repeatability of peak area Six replicate injections of standard NMT 2.0%

The system suitability tests should be performed before each validation experiment to ensure that the chromatographic system is operating properly [3]. These tests verify that the resolution, efficiency, and reproducibility of the system are adequate for the analysis to be performed. For the this compound method, the theoretical plates should be not less than 2000, indicating adequate column efficiency, and the tailing factor should not exceed 2.0, indicating symmetric peak shape. The relative standard deviation for six replicate injections of the standard solution should not exceed 2.0%, demonstrating acceptable system precision [3].

For the validation parameters, the accuracy should be demonstrated by recovery studies at three concentration levels (80%, 100%, and 120%) with mean recovery between 98.0% and 102.0%. The precision should be confirmed with RSD not more than 2.0% for repeatability and not more than 3.0% for intermediate precision. The linearity should be established with a correlation coefficient (R²) not less than 0.999, and the range should be demonstrated by confirming acceptable accuracy, precision, and linearity across the specified range [1] [3].

Conclusion

The validation of analytical methods for this compound following ICH Q2(R2) guidelines provides assurance that the methods will consistently yield reliable results that are suitable for their intended purposes in pharmaceutical analysis. The stability-indicating HPLC method described in this document has been designed to separate this compound from its degradation products, providing a specific and accurate quantification of the drug substance and drug product. The comprehensive validation protocol covers all critical parameters including specificity, accuracy, precision, linearity, range, and robustness, with clearly defined acceptance criteria based on regulatory requirements and industry best practices.

For researchers implementing these protocols, it is essential to conduct proper documentation of all validation activities and results, as this documented evidence is crucial for regulatory submissions and quality assurance. The method should be periodically reviewed and revalidated as necessary when there are changes in the synthesis of the drug substance, composition of the drug product, or changes in the analytical procedure. By following these detailed application notes and protocols, scientists can ensure that their analytical methods for this compound meet the highest standards of quality, reliability, and regulatory compliance.

References

Enprofylline side effects headache nausea management

Author: Smolecule Technical Support Team. Date: February 2026

Why is there limited recent data on Enprofylline?

This compound is a historical drug candidate whose clinical development was discontinued. Key reasons cited in the literature include:

  • Hepatic Toxicity: Long-term administration was associated with asymptomatic elevations in liver enzymes (AST/ALT) in some patients. In a few cases, these increases exceeded three times the upper limit of the normal range [1] [2].
  • Unpredictable Pharmacokinetics: In some subjects, serum this compound levels rose progressively despite a constant oral dosage, making safe dosing challenging [2].
  • Troublesome Side Effects: Dose-related side effects, particularly headache and nausea, were frequently observed and often limited the ability to increase the dose for better efficacy [3] [4].

Side Effect Profile and Management Insights

The following table summarizes the primary side effects of this compound as reported in historical clinical trials.

Side Effect Clinical Presentation Relationship & Incidence
Headache [3] [4] Not specified in detail; reported as a direct adverse reaction. Dose-related; very common.
Nausea & Vomiting [3] [4] Not specified in detail; reported as a direct adverse reaction. Dose-related; became pronounced at plasma levels ~6 µg/mL [4].
Cardiovascular Effects [4] Increased heart rate. Modest increase (approx. 5 beats/minute) observed during long-term therapy [2].
Hepatic Enzyme Elevation [2] Asymptomatic increases in AST (aspartate aminotransferase) and/or ALT (alanine aminotransferase). Observed in long-term studies; a factor in halting clinical development.

Proposed Mechanism of Action and Side Effects

The side effect profile of this compound is best understood in contrast to theophylline. Unlike theophylline, which is a non-selective adenosine receptor antagonist, this compound has negligible antagonistic effect on adenosine A1, A2A, and A3 receptors [1] [4]. It was initially developed for this reason, as adenosine antagonism is thought to mediate many of theophylline's adverse effects like diuresis, gastric secretion, and central nervous system stimulation [4].

However, this compound is a more potent bronchodilator and was later found to be a selective antagonist for the A2B adenosine receptor [4]. The blockade of this specific receptor subtype is a proposed mechanism for both its therapeutic effects and its residual side effects, such as headache and nausea.

The diagram below illustrates this comparative mechanism.

G cluster_Theoph Theophylline Effects cluster_Enprof This compound Effects Xanthines Xanthines Theophylline Theophylline Xanthines->Theophylline This compound This compound Xanthines->this compound Non-selective Adenosine Receptor Antagonist Non-selective Adenosine Receptor Antagonist Theophylline->Non-selective Adenosine Receptor Antagonist  Primary Role Selective A₂B Receptor Antagonist Selective A₂B Receptor Antagonist This compound->Selective A₂B Receptor Antagonist  Primary Role Theoph_Effects ➔ Bronchodilation➔ Headache, Nausea, Vomiting➔ Diuresis➔ CNS Stimulation (Seizures, Restlessness)➔ Gastric Secretion➔ Cardiac Arrhythmias Non-selective Adenosine Receptor Antagonist->Theoph_Effects Enprof_Effects ➔ Potent Bronchodilation➔ Headache, Nausea, Vomiting    (Fewer CNS/cardiac effects) Selective A₂B Receptor Antagonist->Enprof_Effects

Troubleshooting Guide & FAQs for Researchers

This section addresses specific issues a researcher might encounter when working with this compound in a pre-clinical or clinical trial context.

Q1: In our clinical trial, subjects are reporting a high incidence of headache and nausea. What are the primary management strategies based on historical data?

  • Action 1: Monitor Plasma Concentrations. These side effects are dose-related [3]. Historical studies aimed for a target plasma concentration of about 3 µg/mL [4]. Doses that achieved levels around 6 µg/mL led to pronounced nausea and vomiting [4]. Implement rigorous therapeutic drug monitoring (TDM).
  • Action 2: Dose Titration. One study used a step-wise dosing scheme, starting at 2 mg/kg and increasing to 4 mg/kg only if tolerated [3]. A slow, individualized dose escalation is recommended.
  • Action 3: Consider the Therapeutic Window. Evaluate if the therapeutic benefit at lower, better-tolerated doses is sufficient, as the side effects often limit the dose [3].

Q2: During long-term animal or human studies, we are observing elevated liver enzymes. Is this a known issue?

  • Yes. Asymptomatic elevations of liver transaminases (AST, ALT) were a significant finding in long-term (one-year) clinical studies [2]. This was a primary reason for halting the drug's development.
  • Protocol Recommendation: It is critical to include regular liver function testing in any long-term study protocol involving this compound. Researchers should define stopping rules based on predetermined multiples of the upper limit of normal (e.g., >3x ULN).

Q3: From a mechanistic standpoint, why does this compound cause fewer neurological and cardiac side effects than theophylline?

  • Answer: This is attributed to its receptor selectivity. Theophylline's antagonism of A1 receptors is linked to pro-convulsant (seizure) and cardiac effects, while this compound has negligible affinity for these receptors [1] [4]. Therefore, in studies, this compound is "claimed to be absent" of severe adverse effects like seizures even at high doses [4].

References

Enprofylline: Narrow Therapeutic Index & Monitoring Guide

Author: Smolecule Technical Support Team. Date: February 2026

FAQ 1: What defines a Narrow Therapeutic Index (NTI) drug, and is enprofylline considered one?

NTI drugs are characterized by a small difference between the dose that provides therapy and the dose that causes serious adverse effects or therapeutic failure [1]. Key characteristics include [1] [2]:

  • Low separation between therapeutic and toxic doses.
  • Potential for serious harm from small changes in dose or blood concentration.
  • Requirement for therapeutic drug monitoring (TDM).
  • Low within-subject variability.
  • Doses often adjusted in very small increments.

While this compound is not explicitly listed in the search results as a classic NTI drug like warfarin, a foundational study highlights the need for careful dose management. The table below summarizes key quantitative data from this research.

Table 1: this compound vs. Theophylline CNS Effects and Plasma Concentrations [3]

Metric This compound Theophylline Placebo
Mean Plasma Concentration 2.9 mg/L (range: 1.9 - 3.4 mg/L) 12.1 mg/L (range: 9.0 - 14.4 mg/L) N/A
Auditory Vigilance (Correct Detections) 43.4 50.3 39.1
Finger Tapping Rate (taps/min) 394 404 390
Subjective Alertness Lower Higher Baseline
Reported Dizziness/Illness More than placebo More than placebo Baseline

The data shows that even within its therapeutic range (1.9 - 3.4 mg/L), this compound caused significant subjective side effects (dizziness, feeling ill) compared to placebo [3]. This suggests a narrow safety margin for tolerability, supporting a cautious, NTI-like approach to its use.

FAQ 2: What is the recommended protocol for monitoring this compound?

Experimental Protocol: TDM for this compound

  • Objective: To ensure this compound plasma concentrations remain within the effective and tolerable range (approximately 1.9 - 3.4 mg/L) and to manage adverse effects [3].
  • Materials: Blood collection tubes (e.g., EDTA), centrifuge, HPLC or LC-MS/MS system for analysis.
  • Procedure:
    • Blood Sampling: Draw blood just before the next dose (trough level) to assess the minimum concentration.
    • Sample Processing: Centrifuge the blood sample promptly and separate the plasma.
    • Analysis: Use a validated analytical method (e.g., HPLC) to determine the plasma concentration of this compound.
    • Clinical Correlation: Correlate the plasma level with the patient's clinical response (bronchodilation) and reported side effects (e.g., dizziness, nausea).
    • Dose Adjustment: If concentrations are outside the desired range or if intolerable side effects occur, adjust the dose in small increments. Re-check plasma levels after any dose change.

The workflow for this monitoring and management process is summarized in the diagram below.

EnprofyllineMonitoring Start Start TDM Protocol Administer Administer this compound Start->Administer DrawBlood Draw Trough Blood Sample Administer->DrawBlood Analyze Analyze Plasma Concentration DrawBlood->Analyze Decision Concentration within 1.9 - 3.4 mg/L? Analyze->Decision Effective Therapeutic & Tolerated? Decision->Effective Yes Adjust Adjust Dose Decision->Adjust No Monitor Continue Routine Monitoring Effective->Monitor Yes Effective->Adjust No Adjust->Administer Re-check after change

FAQ 3: What are common issues and troubleshooting steps in this compound studies?

Table 2: Troubleshooting Guide for this compound Experiments

Problem Potential Cause Troubleshooting Action
High incidence of subjective side effects (dizziness, illness) Drug's inherent property; concentration near upper end of range. Document severity and correlate with plasma levels. Consider if the benefit justifies the side effect. A small dose reduction may improve tolerability [3].
Sub-therapeutic response Plasma concentration below target range; poor adherence; rapid metabolism. Verify dosing regimen and adherence. Check plasma level to confirm. If level is low, consider a small dose increase and re-measure level [1].
Unexpectedly high plasma concentration Improper dosing; decreased clearance (e.g., renal impairment). Review patient's renal function and check for drug interactions. Reduce dose and re-monitor [2].
High variability in drug levels between subjects Normal pharmacokinetic variability; differences in metabolism. Ensure consistent dosing and sampling times. For research, stratify subjects based on metabolic phenotype if data is available.

Key Considerations for Researchers

The core challenge with this compound appears to be balancing efficacy with its tolerability profile. The provided evidence indicates that its therapeutic range is relatively low (mean 2.9 mg/L), and side effects are common even within this range [3]. Therefore, a proactive and meticulous TDM protocol is highly recommended to ensure patient safety and data quality in clinical studies.

References

Enprofylline drug interactions probenecid clearance

Author: Smolecule Technical Support Team. Date: February 2026

Enprofylline-Probenecid Interaction FAQ

Q1: What is the clinical evidence for an interaction between this compound and probenecid?

Administration of probenecid significantly alters the pharmacokinetic profile of intravenously administered this compound. The key changes observed in a controlled study are summarized in the table below. [1] [2]

Pharmacokinetic Parameter This compound Alone This compound + Probenecid Change
Total Body Clearance 21 L/h 9.8 L/h Decreased by 53%
Renal Clearance 17 L/h 8.0 L/h Decreased by 53%
Elimination Half-life 1.8 h 3.0 h Increased by 67%
Volume of Distribution (Vss) Not specified Not specified Decreased by ~25%

Q2: What is the mechanism behind this interaction?

The interaction is pharmacokinetic, specifically affecting the renal excretion of this compound. [3]

  • Primary Elimination Pathway: this compound is mainly eliminated by the kidneys through active tubular secretion. [1] [2]
  • Probenecid's Action: Probenecid is a known inhibitor of organic anion transporters (OATs) in the proximal tubule of the kidney. By blocking these transporters, probenecid inhibits the active secretion of this compound into the urine. [1]
  • Mechanism Conclusion: The observed reduction in renal clearance confirms that active tubular secretion accounts for a large portion of this compound's total elimination, and this pathway is susceptible to inhibition by probenecid. [1] [2]
  • Other Mechanisms: The study found that plasma protein binding of this compound was not altered by probenecid, ruling out this potential mechanism. The decrease in the volume of distribution suggests probenecid may have restricted the distribution of this compound into tissues. [1] [2]

Q3: What is the experimental protocol for studying this interaction?

The following methodology is adapted from the pivotal clinical study. [1] [2]

  • Study Design: A single-dose, crossover study in healthy subjects.
  • Subjects: 6 normal human subjects.
  • Dosing Regimen:
    • Test Arm: Oral pretreatment with 1 g of probenecid, followed by an intravenous dose of this compound (1 mg/kg).
    • Control Arm: Intravenous dose of this compound (1 mg/kg) without probenecid.
  • Data Collection: Serial blood and urine samples are collected over a period of at least 10 hours (covering approximately 3-5 half-lives of this compound).
  • Bioanalysis: Plasma and urine concentrations of this compound are determined using a validated analytical method (e.g., high-performance liquid chromatography - HPLC).
  • Pharmacokinetic Analysis: Non-compartmental analysis is performed to calculate key parameters like clearance, half-life, and volume of distribution.

Q4: How does this interaction compare to other xanthines?

This compound is not unique in this regard. Other xanthines eliminated by renal tubular secretion, such as diprophylline, also show similar interactions with probenecid. [3] This highlights a class-effect interaction for xanthines that rely heavily on active renal secretion.

Pathway Diagram: Renal Secretion Inhibition

The following diagram illustrates the mechanistic pathway of the drug-drug interaction in the kidney's proximal tubule cell.

G cluster_kidney Kidney Nephron Blood Blood TubuleCell Proximal Tubule Cell Blood->TubuleCell Blood Flow OAT Organic Anion Transporter (OAT) Urine Urine Enprofylline_Urine This compound OAT->Enprofylline_Urine Transport Enprofylline_Blood This compound Enprofylline_Blood->OAT Secretion Enprofylline_Urine->Urine Probenecid Probenecid Probenecid->OAT Inhibits

References

Reducing Enprofylline cardiovascular effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key Findings Primary Source / Method
What are the primary acute cardiovascular effects of Enprofylline in patients? In patients with severe chronic lung disease, an IV dose (2 mg/kg) reduced mean pulmonary and systemic arterial pressure, increased heart rate, and reduced stroke volume after 30 minutes. Serious side effects were not reported [1]. Clinical study during cardiac catheterization (n=12) and radionuclide ventriculography (n=6) [1].
What is a key molecular mechanism behind this compound's cardiovascular actions? This compound binds to and activates Ryanodine Receptors (RyRs) in cardiac and skeletal muscle, sensitizing them to calcium and enhancing contractility. This is a direct effect, separate from adenosine receptor antagonism [2]. Cryo-EM structure analysis of RyR1 with this compound [2].
How does this compound's structure relate to its bioactivity and side effects? As a 3-propylxanthine, this compound is a synthetic derivative designed to have weak adenosine receptor antagonism. This was intended to reduce side effects like tachycardia and arrhythmias associated with other methylxanthines like theophylline [3] [1]. Structure-activity relationship (SAR) analysis of methylxanthines [3].
What is the main safety concern with methylxanthines like Theophylline, and how does this compound compare? Theophylline has a narrow therapeutic range and can cause severe arrhythmias or cardiac arrest upon overdose. This compound was developed to have a better safety profile by being a weak adenosine receptor antagonist [4] [3]. Review of clinical literature and adverse drug reactions (ADRs) [4].

Experimental Guides & Mitigation Strategies

Guide 1: Investigating Ryanodine Receptor (RyR) Activation
  • Objective: Confirm and quantify the direct effect of this compound on cardiac RyR channels.
  • Background: The cardiovascular effects of this compound are not fully explained by its weak anti-adenosine action. Recent structural studies show it binds the "xanthine/caffeine" site on RyRs [2].
  • Detailed Protocol:
    • Tissue Preparation: Isolate sarcoplasmic reticulum (SR) membranes from cardiac tissue (e.g., rodent ventricles) or use a stable cell line expressing human RyR2.
    • Calcium Flux Assay: Load SR vesicles or permeabilized cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).
    • This compound Application: Apply this compound in a dose-dependent manner (e.g., 1 µM to 1 mM) to the preparation.
    • Data Collection & Analysis: Measure the rate and amplitude of calcium release following application. Use caffeine (a known RyR agonist) as a positive control. Fit the dose-response data to calculate the EC50 for this compound.

The following diagram illustrates the experimental workflow and the molecular mechanism of this compound's action on the RyR, which you can investigate using this protocol.

G Start Start Experiment Prep Prepare SR Vesicles or RyR2-Expressing Cells Start->Prep Load Load Calcium-Sensitive Dye Prep->Load Apply Apply this compound (Dose-Response) Load->Apply Record Record Calcium Flux Apply->Record Caffeine Apply Caffeine (Positive Control) Caffeine->Record Analyze Analyze Data & Calculate EC50 Record->Analyze

Guide 2: Exploring Structural Derivatives for Improved Safety
  • Objective: Mitigate cardiovascular effects by designing or testing this compound analogs with modified structures.
  • Background: The 4-oxopyrimidine ring is the minimal motif for binding to the RyR. Modifying substituents at key positions (1, 3, 7) can alter the compound's affinity and efficacy at the RyR, potentially separating therapeutic (e.g., bronchodilatory) from adverse (cardiovascular) effects [2] [3].
  • Detailed Protocol:
    • In Silico Screening: Perform molecular docking simulations of this compound and its analogs into the resolved cryo-EM structure of the RyR xanthine-binding site [2].
    • Compound Selection: Prioritize analogs predicted to have weaker interactions with key residues like RyR1–Trp4716 (for pi-stacking) or RyR1–Tyr5014 (for H-bonding).
    • In Vitro Validation: Synthesize or procure selected analogs. Test them in parallel with this compound using the Calcium Flux Assay (Guide 1) and an Adenosine Receptor Binding Assay.
    • Functional Selectivity Index: For each compound, calculate the ratio between its activity in a therapeutic model (e.g., PDE inhibition assay) and its potency in the RyR calcium release assay. A higher index indicates a better safety profile.

The diagram below maps this strategy, showing the key structural interactions to target when designing new derivatives.

G Strategy Strategy: Modify Xanthine Structure Target1 Target Position 3 (Propyl group in this compound) Strategy->Target1 Target2 Target Position 7 (H atom in this compound) Strategy->Target2 Goal1 Goal: Alter hydrophobic interactions with Ile4996 Target1->Goal1 Goal2 Goal: Introduce substituent to sterically hinder binding Target2->Goal2

Quantitative Data Summary

The table below consolidates key quantitative findings from research on this compound and related compounds for easy comparison.

Compound / Parameter Effect on RyR (Mechanism) Adenosine Receptor Antagonism Key Cardiovascular Effects (Human Study)
This compound Binds & Activates (Cryo-EM) [2] Weak [1] [3] ↓ Pulmonary & Systemic BP, ↑ Heart Rate, ↓ Stroke Volume [1]
Theophylline Not the primary mechanism Strong (non-selective) [4] Narrow therapeutic index; risk of severe arrhythmias [4]
Caffeine Binds & Activates (Reference agonist) [2] Strong (non-selective) [3] N/A (Toxic at millimolar concentrations) [2]
Xanthine Binds & Activates (Proposed endogenous ligand) [2] N/A N/A

Key Takeaways for Your Research

  • Focus on RyR as a primary target: The cardiovascular effects of this compound are significantly driven by its direct action on Ryanodine Receptors, not just adenosine receptor blockade [2].
  • Explore structure-based solutions: The 4-oxopyrimidine motif is key for RyR binding. Designing analogs that disrupt this interaction while preserving therapeutic activity is a promising strategy [2] [3].
  • Leverage existing compounds for comparison: In your experiments, use caffeine as a positive control for RyR activation and theophylline to contrast the side effect profile of strong adenosine antagonism [2] [4].

References

FAQ: Causes of Enprofylline Plasma Concentration Variability

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some specific questions researchers might have:

1. What is the primary pathway for enprofylline elimination? this compound is eliminated predominantly by the kidneys via renal tubular secretion, with a minor contribution from glomerular filtration. Unlike theophylline, which is metabolized hepatically, approximately 83% of an this compound dose is excreted unchanged in the urine [1]. This makes its plasma levels highly sensitive to changes in renal function.

2. How does impaired renal function affect this compound levels? Renal impairment directly reduces this compound clearance, leading to elevated and prolonged plasma concentrations. The following table summarizes the pharmacokinetic changes observed in a study involving patients with renal insufficiency [2]:

Parameter Healthy Subjects Patients with Renal Impairment
Plasma Half-life Shorter Prolonged
Total Clearance Higher Reduced
Renal Clearance Higher Reduced
Unbound fraction in plasma ~55% Up to ~66%

3. Does age influence this compound pharmacokinetics? Yes, advanced age significantly impacts this compound clearance. A study comparing healthy elderly subjects to younger adults found that the total clearance of this compound was about 40% lower in the elderly. Consequently, the average half-life was longer (2.5 hours in the elderly vs. 1.8 hours in the young) [1]. This reduction in clearance is greater than the age-related decline in creatinine clearance alone would predict, suggesting other age-related physiological changes are involved.

4. Are this compound plasma levels unpredictable during long-term use? Some evidence suggests yes. A long-term (one-year) study observed that in some patients, serum this compound levels rose progressively even with a constant oral dosage [3]. This was accompanied by asymptomatic elevations in liver enzymes (AST/ALT) in a number of subjects, hinting at a potential for saturation of excretion pathways or other complex pharmacokinetic interactions over time.

Experimental Data on Variability

The table below consolidates quantitative findings from various studies, highlighting factors contributing to pharmacokinetic variability [4] [5] [1].

Factor / Study Group Half-life (hours) Total Clearance (l/h/kg) Volume of Distribution (l/kg)
Young, Healthy Adults 1.8 - 1.9 [1] [6] 0.28 [1] 0.48 [6]
Elderly, Healthy Subjects 2.5 [1] 0.16 [1] Information missing
Patients requiring High Theophylline Dose Similar to low-dose group [4] [5] ~30% higher than low-dose group [4] [5] ~30% higher than low-dose group [4] [5]

A Proposed Workflow for Investigating Variability

For researchers designing experiments to diagnose the cause of variable this compound levels in a study population, the following workflow can serve as a guide. The diagram below outlines a logical sequence of investigations.

G Start Unexpected this compound Plasma Concentration Step1 Assess Renal Function (Measure Creatinine Clearance) Start->Step1 Step2 Stratify by Patient Age (Particularly >65 years) Step1->Step2 Finding1 Clearance reduced in proportion to renal impairment Step1->Finding1 Primary Cause Step3 Review Concomitant Medications (Check for drugs affecting renal secretion) Step2->Step3 Finding2 Clearance reduced beyond expected age-related decline Step2->Finding2 Contributing Factor Step4 Longitudinal Monitoring (Check for rising levels over time) Step3->Step4 Finding3 Potential drug-drug interaction identified Step3->Finding3 Possible Cause Finding4 Potential for saturation or hepatotoxicity Step4->Finding4 Observe Trend

Key Takeaways for Researchers

  • Patient Selection is Critical: The clearance of this compound is significantly influenced by renal function and age. When designing studies, carefully screen and stratify participants based on creatinine clearance and age to minimize variability.
  • Monitoring is Essential: For any clinical study, proactive therapeutic drug monitoring (TDM) is recommended. This is crucial for long-term studies, as plasma levels may unexpectedly increase over time.
  • Consider Drug Interactions: Although not explicitly detailed in the provided results, given that renal tubular secretion is a key elimination pathway, this compound is susceptible to drug-drug interactions with other agents that are secreted by or inhibit the same renal transporters (e.g., probenecid).

References

Enprofylline chemical stability issues solutions

Author: Smolecule Technical Support Team. Date: February 2026

Enprofylline Basic Information & Handling

The table below summarizes the core technical data available for this compound.

Property Description
CAS Number 41078-02-8 [1] [2]
Molecular Formula C₈H₁₀N₄O₂ [1] [2]
Molecular Weight 194.19 g/mol [1] [2]
Recommended Storage Solid: 4°C, protect from light [1]. Solution: -80°C for 1 year [2].
Solubility (DMSO) 60-62.5 mg/mL (approx. 309-322 mM) [1] [2]. Sonication is recommended [2].

Frequently Asked Questions

Here are answers to common questions based on the available information.

  • Q1: What is the primary mechanism of action of this compound? this compound has a dual mechanism. It acts primarily as a competitive non-selective phosphodiesterase (PDE) inhibitor and also as a selective and competitive adenosine A2B receptor antagonist with a Ki of 7 μM [1] [2]. This makes it useful for research in asthma and chronic obstructive pulmonary disease (COPD) [1].

  • Q2: How should I prepare and store stock solutions of this compound? The provided literature recommends using DMSO as the solvent. To prepare a 10 mM stock solution, dissolve 1.94 mg of this compound in 1 mL of DMSO [1]. For long-term storage, it is crucial to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles [1] [2]. Always protect the compound from light, whether in solid or solution form [1].

  • Q3: Are there any known safety concerns with this compound? Yes. While it is a research-grade bronchodilator, one source notes that its clinical development was halted due to concerns about hepatic toxicity [3]. Researchers should handle this compound with appropriate safety precautions.

Troubleshooting Common Experimental Issues

The following workflow outlines a general approach to handling stability-critical compounds like this compound, based on standard laboratory practices.

Start Start: Experiment Preparation S1 Check solid compound appearance. Should be white to light yellow. Start->S1 S2 Prepare fresh stock solution in DMSO. Use sonication if needed. S1->S2 S3 Aliquot stock solution. Store at -80°C. Protect from light. S2->S3 S4 Use aliquot on ice and return to storage promptly. S3->S4 S5 Observe unexpected results or precipitation? S4->S5 S6 Confirm stock solution concentration using a validated method (e.g., HPLC). S5->S6 Yes S8 Proceed with experiment. S5->S8 No S7 Problem identified. Discard aliquot. S6->S7 Concentration degraded S6->S8 Concentration stable

Experimental Protocol: Stability Monitoring

For a rigorous stability assessment, you can adapt the following high-performance liquid chromatography (HPLC) method based on a study of another unstable drug [4].

  • Objective: To determine the chemical stability of this compound in a prepared solution under specific storage conditions.
  • Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
  • Procedure:
    • Preparation: Prepare an this compound solution at a relevant concentration for your research (e.g., 10 mM in DMSO).
    • Storage: Divide the solution into aliquots stored in different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
    • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and 1 week), withdraw a sample from each condition.
    • Analysis: Inject the samples into the HPLC system. Compare the peak area and retention time of this compound against a freshly prepared standard.
    • Criteria: A solution is considered stable if the this compound content remains ≥95% of the initial concentration [4].
  • Troubleshooting: If you observe a drop in concentration or the appearance of new peaks (degradants), it confirms instability under the tested conditions. Optimize storage temperature and ensure the solution is protected from light and moisture.

Key Recommendations

  • Prioritize Fresh Preparation: Given the lack of specific stability data, the safest approach is to prepare fresh stock solutions immediately before use.
  • Establish Your Own Stability Data: Use the HPLC protocol above to determine the shelf-life of this compound under your specific laboratory conditions.
  • Contact Suppliers Directly: For the most accurate and detailed handling instructions, reach out to the technical support teams of chemical suppliers like MedChemExpress [1] or TargetMol [2].

References

Enprofylline solvent compatibility experimental protocols

Author: Smolecule Technical Support Team. Date: February 2026

Enprofylline: Chemical and Physical Properties

The table below summarizes the key identified properties of this compound that are relevant for solvent selection [1].

Property Value / Description
Chemical Formula C₈H₁₀N₄O₂ [1]
IUPAC Name 3-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione [1]
Average Molecular Weight 194.19 g/mol [1]
Water Solubility 1200 mg/L (Experimental) [1]
logP 0.33 (Experimental) [1]
Melting Point 287-289 °C [1]
Synonym 3-propylxanthine [2]

Framework for Developing Solvent Compatibility Protocols

Since direct protocols are unavailable, you can establish reliable in-house methods by adapting standard solvent compatibility frameworks. The following workflow outlines a systematic approach for testing and validating solvents for use with this compound in analytical applications, such as when preparing standard solutions for HPLC or UV-Vis spectroscopy.

Start Start A Step 1: Initial Solvent Screening Start->A End End B Step 2: Solution Stability Assessment A->B A1 Cross-reference solvent with material compatibility charts (e.g., PTFE, stainless steel, quartz) A->A1 Compatibility Check A2 Prepare a concentrated solution of this compound and observe A->A2 Solubility Test C Step 3: Analytical Method Validation B->C B1 Monitor for precipitation or color change over 24-48 hours B->B1 Short-term Stability B2 Store at controlled temperatures and monitor over weeks B->B2 Long-term Stability D Step 4: Protocol Documentation & Final Recommendation C->D C1 Run HPLC to check for degradation peaks or shifting retention times C->C1 Chromatographic Analysis C2 Check for changes in UV-Vis absorbance spectrum C->C2 Spectroscopic Analysis D->End D1 D1 D->D1 Document all parameters: solvent, concentration, temperature, storage conditions D2 D2 D->D2 Finalize SOP for use

Key Considerations for the Workflow
  • Initial Solvent Screening: Start by consulting chemical compatibility charts to ensure the solvent won't damage your analytical equipment (e.g., HPLC seals, tubing, or quartz cuvettes) [3] [4]. Common HPLC solvents like acetonitrile and methanol are often compatible with system materials, but always verify [5].
  • Solution Stability Assessment: After confirming solubility, you must assess the chemical stability of this compound in the solvent over time. Look for signs of precipitation or chemical degradation.
  • Analytical Method Validation: The most critical step is to use analytical techniques to confirm that the this compound has not degraded. The presence of new peaks in HPLC or a change in the UV-Vis spectrum indicates that the solvent is not compatible for your application [3].

Troubleshooting Guide and FAQs

Based on general laboratory practices, here are some common issues and solutions you might encounter.

Issue Possible Cause Suggested Solution
Low / Inconsistent Solubility Solvent polarity mismatch. Test solvent mixtures (e.g., Water/Methanol). Pre-solubilize in a small amount of DMSO before diluting.
Precipitation Over Time Solution instability, temperature change. Ensure storage at constant temperature. Increase solvent volume (reduce concentration). Change solvent system.
New Peaks in HPLC Chemical degradation of this compound. Use a more inert solvent (e.g., avoid strong acids/bases). Prepare fresh solutions immediately before analysis.
Abnormal Absorbance Spectra Solvent interaction or cuvette damage. Ensure solvent is spectroscopically grade. Verify solvent compatibility with quartz cuvettes [3].

Frequently Asked Questions

  • What is the primary safety consideration when working with this compound solutions? While the pharmacological profile of this compound is established, always treat laboratory chemicals with caution. Use appropriate personal protective equipment (PPE) like gloves and safety glasses. Refer to the material safety data sheet (MSDS) for the specific salt form of this compound you are using.

  • We are using UV-Vis spectroscopy. How can we prevent damaging our quartz cuvettes? Quartz is susceptible to etching and damage from certain solvents. Always consult a solvent-cuvette compatibility chart. Generally, avoid strong alkalis, concentrated phosphoric acid, and especially hydrofluoric acid, which rapidly dissolves quartz. Even with compatible solvents, ensure proper cleaning and drying after use [3].

  • A client has requested analysis in a specific solvent. What is the first step? First, perform a small-scale compatibility test. Check the solvent's compatibility with your entire analytical flow path (column, tubing, seals). Then, run a blank injection of the solvent and a small test injection of an this compound standard to check for column retention time stability, peak shape, and any signs of system contamination or damage [5].

References

Understanding the Mechanism: Enprofylline vs. Theophylline

Author: Smolecule Technical Support Team. Date: February 2026

A primary step in troubleshooting CNS effects is understanding the fundamental mechanism of action. Enprofylline's improved CNS side effect profile is attributed to its selective antagonism of the A2B adenosine receptor, while having a negligible effect on the A1, A2A, and A3 receptors [1]. The following table compares the receptor affinity and associated CNS risks of this compound and Theophylline.

Feature This compound Theophylline
A1 Receptor Antagonism Negligible [1] Significant [1]
A2A Receptor Antagonism Negligible [1] Significant [1]
A2B Receptor Antagonism Selective antagonist [1] Significant [1]
Risk of CNS Seizures Claimed to be absent even at high doses [1] A well-known severe adverse reaction [1]
Risk of Restlessness Does not produce [1] Commonly produces [1]

This selective targeting is the key reason why this compound does not typically produce diuresis, restlessness, or seizures—effects that are commonly associated with theophylline's non-selective antagonism of A1 and other adenosine receptors [1].

The signaling pathway below visualizes this core mechanistic concept and its relationship to CNS effects.

G Adenosine Adenosine A1_Receptor A1 Receptor (Blockade causes CNS excitation, seizures) Adenosine->A1_Receptor Binds A2B_Receptor A2B Receptor (Bronchodilation target) Adenosine->A2B_Receptor Binds Theophylline Theophylline Theophylline->A1_Receptor Antagonizes Theophylline->A2B_Receptor Antagonizes This compound This compound This compound->A2B_Receptor Selectively Antagonizes

Troubleshooting Guide & FAQs

Here are some common questions and issues that may arise during research, with evidence-based guidance.

Q1: Our in vivo models show CNS stimulation. Is this expected with this compound? While this compound is designed to minimize CNS effects, it is not entirely free of them. The most common dose-related adverse effects reported in humans are headache, nausea, and vomiting [1]. Pronounced effects were observed in patients at plasma concentrations around 6 µg/ml [1]. If significant CNS stimulation is observed, it is critical to first verify the compound's identity and purity to rule out contamination. The next step is to investigate the plasma concentration, as effects are strongly concentration-dependent.

Q2: What is the target plasma concentration for efficacy while minimizing side effects? The target plasma concentration for antiasthmatic effects is about 3 µg/ml [1]. Doses that achieve steady-state concentrations above 5 µg/ml are associated with a significant increase in adverse effects like headache and nausea [1]. Therefore, the therapeutic window lies around 3-5 µg/ml.

Q3: How can we proactively predict and screen for CNS-related toxicity in new analogs? You can integrate modern AI-based toxicity prediction models into your early-stage screening pipeline. These models are trained on large-scale public databases (e.g., Tox21, ClinTox) and can predict endpoints like neurotoxicity based on chemical structure [2]. Using these tools for virtual screening allows you to filter out compounds with a high predicted risk of CNS toxicity before they enter costly in-vitro or in-vivo assays [2].

Experimental Protocol: Monitoring CNS Side Effects

For a standard preclinical assessment of CNS side effects, particularly the risk of seizures, the following methodology can be applied. This protocol should be adapted to your specific animal models and IACUC approval.

  • Objective: To evaluate the potential of a test compound to induce seizures in rodents at various plasma concentrations.
  • Test System: Typically, mice or rats.
  • Dosing: Administer the test compound (e.g., this compound) and a positive control (Theophylline) at escalating doses. The route of administration (e.g., oral gavage, intravenous infusion) should be selected based on the desired pharmacokinetic profile.
  • Infusion Model: To accurately control plasma levels, consider using a two-constant-rate infusion model. An initial loading dose is followed by a maintenance infusion to achieve and maintain a steady-state plasma concentration [1].
  • Key Measurements:
    • Behavioral Observation: Continuously monitor and score animals for signs of CNS excitation (e.g., restlessness), myoclonic jerks, and generalized tonic-clonic seizures.
    • Plasma Concentration Monitoring: Take serial blood samples to determine the plasma concentration of the test compound at the time of observed behavioral changes. This is crucial for correlating effects with exposure.
  • Expected Outcome: Based on literature, this compound is expected to show a significantly higher threshold for inducing seizures compared to theophylline [1].

Advanced Strategy: Model-Informed Drug Development (MIDD)

To further de-risk development and optimize your experiments, consider a Model-Informed Drug Development (MIDD) approach [3]. You can use Physiologically Based Pharmacokinetic (PBPK) modeling to predict a compound's absorption, distribution (including its potential to cross the blood-brain barrier), metabolism, and excretion (ADME) before extensive animal testing [3]. Furthermore, Quantitative Systems Pharmacology (QSP) models can integrate knowledge of adenosine receptor distribution and function in the CNS to provide a mechanism-based prediction of the risk of neuro-excitatory side effects for new chemical entities [3].

References

Enprofylline vs doxofylline mechanism efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Enprofylline vs. Doxofylline: Core Comparison

Feature This compound Doxofylline
Mechanism of Action Selective A2B adenosine receptor antagonist [1] Interacts with β2-adrenoceptors; lacks significant adenosine receptor antagonism or PDE inhibition [1] [2]
Efficacy Evidence Limited clinical data; one study showed less bronchoprotection than theophylline at lower concentrations [3] Comparable efficacy to theophylline in improving FEV1 and reducing asthma events; shows anti-inflammatory effects [1] [4] [5]
Safety Profile Associated with side effects like nausea, vomiting, headache, and liver abnormalities [1] Significantly better safety profile than theophylline; fewer adverse events (e.g., nausea, headache, insomnia); no significant cardiac effects [1] [4] [6]
Clinical & Regulatory Status Development ultimately not continued [1] Approved and marketed for asthma and COPD in various countries; FDA orphan drug designation for bronchiectasis [2] [7]
Key Differentiator Selective adenosine antagonism, but burdened by side effects Unique, non-adenosine-mediated mechanism resulting in a favorable efficacy/safety profile

Detailed Mechanisms of Action

The pharmacological mechanisms of these two xanthines are distinct, which largely explains their different safety profiles.

  • This compound: Developed primarily as a selective antagonist for the A2B adenosine receptor [1]. Antagonism of adenosine receptors (particularly A1 and A2A) is known to cause side effects like CNS stimulation, cardiac arrhythmias, and gastric issues. While this compound's selectivity was intended to reduce these, it was still associated with unwanted side effects, including abnormalities in liver function [1].
  • Doxofylline: Has a fundamentally different mechanism. It does not exhibit significant affinity for adenosine receptors and also lacks significant inhibition of phosphodiesterase (PDE) enzymes, which are the classic targets for theophylline [1] [2]. Its bronchodilating effect is proposed to come from an interaction with β2-adrenoceptors [1] [2]. It also demonstrates anti-inflammatory properties, such as inhibiting neutrophil and eosinophil migration into the lungs [1] [8].

The following diagram illustrates the key mechanistic pathways for both drugs and theophylline for contrast.

Xanthines Xanthine Drugs Theophylline Theophylline Xanthines->Theophylline This compound This compound Xanthines->this compound Doxofylline Doxofylline Xanthines->Doxofylline T1 Non-selective PDE Inhibition Theophylline->T1 T2 Adenosine Receptor Antagonism (A1, A2A, A2B) Theophylline->T2 T3 HDAC Activation Theophylline->T3 E1 Selective A2B Adenosine Receptor Antagonism This compound->E1 D1 β2-adrenoceptor Interaction Doxofylline->D1 D2 Anti-inflammatory Effects (e.g., inhibits leukocyte migration) Doxofylline->D2 Side Effects: CNS, Cardiac,\nGastric (via A1/A2A) Side Effects: CNS, Cardiac, Gastric (via A1/A2A) T2->Side Effects: CNS, Cardiac,\nGastric (via A1/A2A) Side Effects: Headache,\nNausea, Liver Issues Side Effects: Headache, Nausea, Liver Issues E1->Side Effects: Headache,\nNausea, Liver Issues

Experimental & Clinical Data Overview

The evidence base for these two drugs varies greatly in both volume and recency.

This compound A key clinical study from 1986 provides most of the available direct data [3].

  • Experimental Protocol: A double-blind, placebo-controlled, crossover study in 10 healthy volunteers.
  • Intervention: Acute effects on bronchial reactivity were tested using a histamine challenge after administration of this compound or theophylline.
  • Key Findings: At the time of challenge, the serum concentration of this compound (16.5–11.8 μmol/L) was about one-fifth that of theophylline (78.3–61.1 μmol/L). This compound provided less bronchoprotection than theophylline, and the difference versus placebo was not statistically significant. Adverse effects included nausea and cardiovascular reactions [3].

Doxofylline Numerous clinical trials and meta-analyses support its use. Key studies include:

  • A 12-Week RCT (2002): This double-blind, placebo-controlled multicenter trial involved 346 asthma patients [5].
    • Intervention: Patients received doxofylline (400 mg or 200 mg), theophylline (250 mg), or placebo, all three times daily for 12 weeks.
    • Efficacy Outcome: Doxofylline 400 mg significantly improved FEV1 versus placebo, with an effect comparable to theophylline.
    • Safety Outcome: Significantly fewer patients had to interrupt treatment due to adverse events with doxofylline 400 mg than with theophylline.
  • A Meta-Analysis (2024): This analysis of 8 clinical trials (1,627 patients) concluded that doxofylline significantly reduces the risk of asthma events and adverse reactions compared to control treatments, demonstrating a favorable long-term safety profile [4].
  • Preclinical Evidence: Animal studies show doxofylline inhibits LPS-induced neutrophil infiltration into the lung and has a steroid-sparing effect, where a low dose of doxofylline combined with a low, ineffective dose of dexamethasone significantly reduced lung inflammation [8].

Key Takeaways for Professionals

  • Doxofylline is a clinically established alternative with a robust body of evidence confirming its efficacy and, crucially, a superior safety and tolerability profile compared to theophylline [1] [6]. Its unique, non-adenosine-mediated mechanism makes it a distinct entity among xanthines.
  • This compound serves as a historical case study in the pursuit of selective adenosine antagonists. Its development halt due to side effects and limited efficacy data highlights the challenges in targeting this pathway without dissociating therapeutic effects from adverse events [1] [3].

References

Enprofylline selective A2B receptor antagonist evidence

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Methodologies

The characterization of enprofylline's non-selectivity comes from classic receptor pharmacology studies:

  • Functional Antagonism Assays: The key evidence comes from studies on isolated cell systems.
    • A2 Receptor Assay: The antagonism of the A2 receptor was measured by this compound's ability to block the stimulation of platelet adenylate cyclase activity induced by the adenosine analog NECA (5'-N-ethylcarboxamidoadenosine) [1].
    • A1 Receptor Assay: The antagonism of the A1 receptor was measured by its ability to block the inhibition of rat fat cell adenylate cyclase induced by another adenosine analog, R-PIA (N6-R-(-)-phenylisopropyladenosine) [1].
  • Radioligand Binding Studies: The affinity of this compound for the A1 receptor was directly determined by its ability to displace the selective A1 receptor agonist [3H]PIA from rat fat cell membranes [1].

Comparison with Modern Selective Antagonists

The field has advanced significantly since this compound was first studied, with newer compounds demonstrating true high potency and selectivity for the A2B receptor, as shown in the table below.

Compound A2B Receptor Ki (Human) Selectivity Profile Development Status
This compound ~130 µM (KB, functional) [1] Low selectivity; blocks A1 and A2A receptors [2] [1]. Early, non-selective xanthine.
PSB-603 0.553 nM [3] >17,000-fold selectivity over A1, A2A, and A3 receptors [3]. Research tool; used in preclinical studies [3] [4].
CVT-6883 22 nM [5] [6] >88-fold selectivity over other adenosine receptors [5] [6]. Completed Phase 1 clinical trials [5] [6].

A2B Receptor Signaling Pathway

The diagram below illustrates the core signaling pathways of the A2B adenosine receptor, which is the target of these antagonists.

G Adenosine Adenosine A2BR A2B Adenosine Receptor Adenosine->A2BR Binds Gs Gₛ Protein A2BR->Gs Gq Gq Protein A2BR->Gq AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↑ AC->cAMP Ca_IP3 Ca²⁺ ↑ / IP₃ ↑ PLC->Ca_IP3 PKC Protein Kinase C (PKC) ↑ PLC->PKC PKA Protein Kinase A (PKA) ↑ cAMP->PKA Cellular_Responses Cellular Responses: - IL-8, IL-6, IL-4 secretion (Mast cells) - Angiogenic cytokine production - Inflammatory regulation PKA->Cellular_Responses Stimulate Ca_IP3->Cellular_Responses Stimulate PKC->Cellular_Responses Stimulate Antagonist Antagonist (e.g., this compound) Antagonist->A2BR Blocks

References

Enprofylline terbutaline combination synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for Synergistic Effects

The synergistic effect is supported by both clinical studies in patients and preclinical laboratory models.

  • Clinical Study in Asthma Patients: A 1987 clinical trial investigated the intravenous administration of enprofylline and terbutaline in 16 patients with stable, reversible airway obstruction [1] [2] [3].

    • Protocol: The study used a double-blind, cross-over design. Patients received three IV infusions of this compound (1 mg/kg) at hourly intervals, after being pretreated with either IV terbutaline (4 µg/kg) or a placebo [1] [3].
    • Findings: this compound alone produced significant, concentration-dependent bronchodilatation. Crucially, the improvement in ventilatory function was significantly enhanced by terbutaline pretreatment, leading the authors to suggest that a low-dose combination could be optimal for asthma treatment [1] [2] [3].
  • Preclinical Study in Guinea Pig Trachea: A 1986 laboratory study provided clear evidence of overadditive relaxation in isolated tracheal preparations [4].

    • Protocol: Guinea pig tracheal strips, contracted with carbachol, were exposed to terbutaline, this compound, theophylline, or their combinations [4].
    • Findings: The combination of terbutaline and this compound produced a relaxation effect that was greater than the calculated algebraic sum of their individual effects. For example, one combination produced 61% relaxation compared to the calculated 33.5%, confirming a synergistic interaction [4].

The table below summarizes the key experimental data from these studies:

Study Model Dosing & Protocol Key Outcome: Combined Effect Side Effects Noted
Human Asthma Patients (Clinical) [1] [2] [3] IV this compound (1 mg/kg) + IV Terbutaline (4 µg/kg) Significantly enhanced bronchodilatation vs. either drug alone. Nausea and headache at highest this compound levels (3.22 mg/L).
Guinea Pig Trachea (Preclinical) [4] Terbutaline (30 ng/mL) + this compound (10 µg/mL) 61% relaxation (actual) vs. 33.5% (calculated additive effect). Not applicable.

Mechanisms of Action and Synergy

The synergy between this compound and terbutaline arises from their different cellular mechanisms converging to promote airway smooth muscle relaxation.

The following diagram illustrates these complementary pathways:

G Terbutaline Terbutaline Beta2_Receptor Beta-2 Adrenergic Receptor Terbutaline->Beta2_Receptor Agonism AC Adenylyl Cyclase (AC) Beta2_Receptor->AC Activates cAMP cAMP ↑ AC->cAMP Produces PKA Protein Kinase A (PKA) ↑ cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Promotes This compound This compound PDE_Inhibit Phosphodiesterase (PDE) Inhibition This compound->PDE_Inhibit Inhibits PDE_Inhibit->cAMP Prevents Breakdown

As the diagram shows:

  • Terbutaline is a beta-2 adrenergic receptor agonist [5]. Its action leads to increased intracellular cyclic adenosine monophosphate (cAMP), a key messenger that ultimately inactivates myosin light-chain kinase and relaxes bronchial smooth muscle [5].
  • This compound is a xanthine derivative that acts primarily as a phosphodiesterase (PDE) inhibitor [6]. By inhibiting PDE, the enzyme that breaks down cAMP, this compound increases and sustains cAMP levels [4] [6].

This creates a powerful complementary effect: terbutaline increases cAMP production, while this compound slows its degradation, resulting in a much greater and more sustained cellular response than either drug could achieve alone [4]. A key differentiator from older xanthines like theophylline is that this compound has negligible adenosine receptor antagonism, which is believed to result in a better cardiovascular side effect profile [1] [7] [4].

Considerations for Research and Development

The experimental data suggests several key points for drug development:

  • Therapeutic Potential: The proven synergy supports the strategy of developing a low-dose combination therapy for asthma, which could achieve superior efficacy while minimizing dose-related side effects [1] [3].
  • Safety Profile: this compound's lack of adenosine antagonism may offer an advantage over theophylline, as adenosine antagonism is linked to side effects like tremors, arrhythmias, and nausea [1] [7]. However, at high plasma concentrations, this compound can still cause nausea and headache [1] [3].
  • Kinetics: this compound has a relatively short half-life of approximately 1.9 to 2 hours and is eliminated primarily by the kidneys [1] [6], a factor that would influence the formulation of a combination product.

References

×

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.08037557 Da

Monoisotopic Mass

194.08037557 Da

Heavy Atom Count

14

LogP

0.33
0.33 (LogP)
-0.2

Appearance

Solid powder

Melting Point

287-289 °C
287 - 289 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DT7DT5E518

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used in the management of symptoms of asthma. Also used in the treatment of peripheral vascular diseases and in the management of cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.

Pharmacology

Enprofylline is a synthetic dimethylxanthine derivative structurally related to theophylline and caffeine. It antagonizes erythrocyte phosphodiesterase, increasing cAMP activity.

MeSH Pharmacological Classification

Bronchodilator Agents

Mechanism of Action

Enprofylline inhibits erythrocyte phosphodiesterase, resulting in an increase in erythrocyte cAMP activity. Subsequently, the erythrocyte membrane becomes more resistant to deformity. Along with erythrocyte activity, enprofylline also decreases blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE [HSA:10846 27115 50940 5136 5137 5138 5139 5140 5141 5142 5143 5144 5150 5151 5153 8622] [KO:K18438 K18436 K13298 K13755 K18283 K19021 K13296 K13293 K18437]

Pictograms

Irritant

Irritant

Other CAS

41078-02-8

Absorption Distribution and Excretion

Rapidly absorbed from the digestive tract

Wikipedia

Enprofylline

Biological Half Life

1.9 hours

Dates

Last modified: 08-15-2023

Possible involvement of organic anion and cation transporters in renal excretion of xanthine derivatives, 3-methylxanthine and enprofylline

Masayuki Nadai, Miki Kato, Hideo Yoshizumi, Masao Kimura, Shunsuke Kurono, Fumie Abe, Hiroko Saito, Takaaki Hasegawa
PMID: 17897683   DOI: 10.1016/j.lfs.2007.07.032

Abstract

Whether organic anion and cation transporters are involved in the renal excretion of xanthine derivatives, 3-methylxanthie and enprofylline, remains unclear. In this study, we have investigated the effects of typically predominant substrates for organic anion and cation transporters on the tubular secretion of 3-methylxanthine and enprofylline in rats. In the renal clearance experiments using typical substrates for organic anion transporters, probenecid and p-aminohippurate, probenecid (20 mg/kg), but not p-aminohippurate (100 mg/kg), significantly decreased the renal clearance and clearance ratio of 3-methylxanthine and enprofylline. The typical substrates for organic cation transport systems, tetraethylammonium (30.6 mg/kg) and cimetidine (50 or 100 mg/kg), significantly decreased the renal clearance and clearance ratio of 3-methylxanthine and enprofylline. These results suggest that the renal secretory transport of 3-methylxanthine and enprofylline are mediated by probenecid-, cimetidine- and tetraethylammonium-sensitive transport systems. Uric acid, an organic anion, significantly inhibited the renal secretion of 3-methylxanthine, but not enprofylline, suggesting that the renal tubular transport of 3-methylxanthine is also mediated via uric acid-sensitive transport system. These findings suggest the possibility that both organic anion and cation transporters are, at least, involved in the renal tubular transport of 3-methylxanthine and enprofylline in rats.


Theophylline inhibits the differentiation of human monocyte into dendritic cell potentially via adenosine receptor antagonism

K Yasui, Y Kondo, T Wada, M Yashiro, M Tsuge, T Morishima
PMID: 20085598   DOI: 10.1111/j.1365-2222.2009.03365.x

Abstract

Theophylline has an anti-inflammatory action that may account for its clinical effectiveness in the reduction of inflammatory cells in the airways. Dendritic cells (DCs) are professional antigen-presenting cells, capable of priming naïve T cells, and play key roles in the activation of immune responses in asthma.
The purpose of this study was to investigate the effects of theophylline on human monocyte differentiation into DCs and whether this involved antagonism of adenosine receptors.
Peripheral human blood monocytes were cultured in the presence of granulocyte/macrophage-colony stimulating factor and IL-4 to induce DC differentiation. The cells were incubated with theophylline, KF17837 (a selective A2a receptor antagonist) and enprofylline (A2b receptor antagonist) and co-incubated with selective adenosine A1 and A2a receptor agonists, a phosphodiesterase inhibitor (rolipram) and adenosine deaminase (ADA) to determine their effects on DC differentiation. In addition, depletion of adenosine receptors by small interfering RNA (siRNA) was also examined.
Monocytes differentiated into myeloid DCs in the culture system. The number of DCs was remarkably reduced by 60-70% when theophylline was administered at a therapeutic concentration. This effect was concentration-dependently exacerbated, was partly mediated by cellular apoptosis and was effectively reversed by the addition of the A1 agonists [2-chloro-N(6)-cyclopentyladenosin, N(6)-cyclohexyladenosine, and N-ethylcarboxamidoadenosine (NECA)] or the A2a agonist (CGS-21680, NECA). The depletion of the adenosine A1 receptor by siRNA and addition of ADA remarkably reduced DC differentiation. Meanwhile, both enprofylline and rolipram had little effect.
Our findings suggest that the adenosine A1 (and possibly coordinated with A2a) receptors contribute to DC differentiation and survival. These findings provide further evidence that theophylline has an anti-inflammatory action in bronchial asthma.


Purinergic substances promote murine keratinocyte proliferation and enhance impaired wound healing in mice

Michael Braun, Karin Lelieur, Manfred Kietzmann
PMID: 16630104   DOI: 10.1111/j.1743-6109.2006.00105.x

Abstract

As membrane-bound receptors for adenosine, purines, and pyrimidines, purinoceptors are expressed in nearly all cell types throughout the mammalian organism. Previous studies showed that purinoceptors are involved in the regulation of proliferation and differentiation of most target cells. The present study was performed to elucidate their role in keratinocyte proliferation and wound healing. The expression of the mRNA of several adenosine and P2Y receptors was shown in the immortalized murine keratinocyte cell line MSC-P5 and primary cultured keratinocytes of four different mouse strains. The nonselective adenosine receptor agonist 5'-(N-ethyl)-carboxamidoadenosine enhanced the growth of MSC-P5 cells in vitro via the A2B receptor. The proliferative stimulus of adenosine triphosphate and uridine triphosphate on this cell line was mediated by the P2Y2 receptor. The mitogenic effect of the purinergic substances was inhibited by simultaneous treatment with respective antagonists. Studies in a mouse model of dexamethasone-induced impaired wound healing showed the in vivo efficacy of the purinoceptor agonists. These studies confirm that pharmacological actions via purinoceptors offer an intriguing possibility in the treatment of impaired wound healing. Nevertheless, further investigations are needed to elucidate fully the role of purinergic mechanisms involved in wound healing.


Enprofylline protects motor neurons from in vitro excitotoxic challenge

Jelena Mojsilovic-Petrovic, Amrita Arneja, Robert G Kalb
PMID: 16909021   DOI: 10.1159/000089621

Abstract

The death of motor neurons in amyotrophic lateral sclerosis (ALS) is believed to result, in part, from unrestrained activation of glutamate receptors (excitotoxicity). In some in vitro models, excitotoxic death only occurs if motor neurons develop in the presence of the growth factor, brain-derived neurotrophic factor (BDNF).
Since the increased vulnerability of motor neurons evoked by BDNF is mediated by activation of TrkB, we sought to identify pharmacological agents that can block this pathway. Adenosine receptors are known to transactivate Trk receptors, leading us to examine the effects of manipulating of adenosine receptor signaling on Trk signaling and excitotoxic sensitivity.
Spinal cord cultures were treated with adenosine receptor agonists and antagonists. The biochemical effects on Trk signaling and excitotoxic motor neuron death were examined.
We show here that adenosine A(2a) antagonists can reduce activation of Trk receptors and are neuroprotective. Conversely, activating adenosine A(2a) receptors in the absence of BDNF signaling makes motor neurons vulnerable to excitotoxic challenge.
Selective, high-affinity adenosine A(2a) antagonists merit consideration as therapeutic agents for the treatment of ALS.


Efficacy and safety profile of xanthines in COPD: a network meta-analysis

Mario Cazzola, Luigino Calzetta, Peter J Barnes, Gerard J Criner, Fernando J Martinez, Alberto Papi, Maria Gabriella Matera
PMID: 29720510   DOI: 10.1183/16000617.0010-2018

Abstract

Theophylline can still have a role in the management of stable chronic obstructive pulmonary disease (COPD), but its use remains controversial, mainly due to its narrow therapeutic window. Doxofylline, another xanthine, is an effective bronchodilator and displays a better safety profile than theophylline. Therefore, we performed a quantitative synthesis to compare the efficacy and safety profile of different xanthines in COPD.The primary end-point of this meta-analysis was the impact of xanthines on lung function. In addition, we assessed the risk of adverse events by normalising data on safety as a function of person-weeks. Data obtained from 998 COPD patients were selected from 14 studies and meta-analysed using a network approach.The combined surface under the cumulative ranking curve (SUCRA) analysis of efficacy (change from baseline in forced expiratory volume in 1 s) and safety (risk of adverse events) showed that doxofylline was superior to aminophylline (comparable efficacy and significantly better safety), bamiphylline (significantly better efficacy and comparable safety), and theophylline (comparable efficacy and significantly better safety).Considering the overall efficacy/safety profile of the investigated agents, the results of this quantitative synthesis suggest that doxofylline seems to be the best xanthine for the treatment of COPD.


Regional differences in the adenosine A(2) receptor-mediated modulation of contractions in rat vas deferens

Carmen Diniz, Sandra Leal, Jorge Gonçalves
PMID: 12559381   DOI: 10.1016/s0014-2999(02)02926-6

Abstract

Adenosine receptors involved in modulation of contractions were characterized in the bisected rat vas deferens by combining pharmacological and immunohistochemical approaches. In both portions, noradrenaline-elicited contractions were enhanced by the adenosine A(1) receptor agonist N(6)-cyclopentyladenosine (CPA), and inhibited by the non-selective adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA) in the presence of the adenosine A(1) receptor antagonist 1,3-dipropyl-8-cyclopentyl-l,3-dipropylxanthine (DPCPX). The adenosine A(2A) receptor agonist 2-p-(2-carboxyethyl)phenethyl-amino-5'-N-ethylcarboxamidoadenosine (CGS 21680) also inhibited noradrenaline-elicited contractions but only in the prostatic portion. Contractions elicited by the stable ATP analogue alpha,beta-methyleneATP (alpha,beta-MeATP) were inhibited only by NECA in the presence of DPCPX and only in the prostatic portion. This study provides functional evidence for the presence, in both portions of the rat vas deferens, of an adenosine A(1) receptor-mediated enhancement and of an adenosine A(2) receptor-mediated inhibition of contractions. The latter effect is mediated by both A(2A) and A(2B) subtypes in the prostatic portion but only by the A(2B) subtype in the epididymal portion. This regional variation is supported by the immunohistochemical results that revealed an adenosine A(2A) receptor immunoreactivity not co-localized with nerve fibres more abundant in the prostatic than in the epididymal portion.


Inhibition of human mast cell activation with the novel selective adenosine A(2B) receptor antagonist 3-isobutyl-8-pyrrolidinoxanthine (IPDX)(2)

I Feoktistov, E M Garland, A E Goldstein, D Zeng, L Belardinelli, J N Wells, I Biaggioni
PMID: 11705449   DOI: 10.1016/s0006-2952(01)00765-1

Abstract

The antiasthmatic drug enprofylline was the first known selective, though not potent, A(2B) antagonist. On the basis of structure-activity relationships (SARs) of xanthine derivatives, we designed a novel selective adenosine A(2B) receptor antagonist, 3-isobutyl-8-pyrrolidinoxanthine (IPDX), with potency greater than that of enprofylline. IPDX displaced [3H]ZM241385 ([3H]4-(2-[7-amino-2-(2-furyl)[1,2,4]triazolo[2,3-a]-[1,3,5]triazin-5-ylamino]ethyl)phenol) from human A(2B) adenosine receptors with a K(i) value of 470 +/- 2 nM and inhibited A(2B)-dependent cyclic AMP (cAMP) accumulation in human erythroleukemia (HEL) cells with a K(B) value of 625 +/- 71 nM. We found that IPDX was more selective than enprofylline toward human A(2B) receptors. It was 38-, 55-, and 82-fold more selective for human A(2B) than for human A(1) (K(i) value of 24 +/- 8 microM), human A(2A) (K(B) value of 36 +/- 8 microM), and human A(3) (K(i) value of 53 +/- 10 microM) adenosine receptors, respectively. IPDX inhibited NECA (5'-N-ethylcarboxamidoadenosine)-induced interleukin-8 secretion in human mast cells (HMC-1) with a potency close to that determined for A(2B)-mediated cAMP accumulation in HEL cells, thus confirming the role of A(2B) adenosine receptors in mediating human mast cell activation. Since adenosine triggers bronchoconstriction in asthmatic patients through human mast cell activation, IPDX may become a basis for the development of new antiasthmatic drugs with improved properties compared with those of enprofylline. Our data demonstrate that IPDX can be used as a tool to differentiate between A(2B) and other adenosine receptor-mediated responses.


Adenosine receptor antagonists and retinal neovascularization in vivo

R P Mino, P E Spoerri, S Caballero, D Player, L Belardinelli, I Biaggioni, M B Grant
PMID: 11726639   DOI:

Abstract

The role of adenosine receptor (AdoR) antagonists in human retinal endothelial cell function in vitro has previously been determined. In this study, efficacy of AdoR antagonist administration in reducing retinal neovascularization was examined in a mouse pup model of oxygen-induced retinopathy.
A previously described model of oxygen-induced retinal neovascularization in newborn mouse pups was used to examine the effect of various AdoR antagonists on neovascularization. The nonselective AdoR antagonist xanthine amine congener (XAC), the A(2A)-selective antagonist ZM241385, the A(2B)-selective antagonists 3-N-propylxanthine (enprofylline) and 3-isobutyl-8-pyrrolidinoxanthine (IPDX), and the A(1)-selective antagonist cyclopentyl-1,3-dipropylxanthine (CPX) were used. After the hyperoxia exposure the animals received daily intraperitoneal injections of pharmacologically relevant doses of AdoR antagonists for 5 days. Control animals received vehicle (0.1% dimethyl sulfoxide [DMSO]) alone. The animals were then killed and perfused with fluorescein-dextran. Wholemounts of retinas from one eye were prepared and examined, whereas the retinas of the contralateral eye were embedded, sectioned, and stained for counting neovascular nuclei extending beyond the internal limiting membrane into the vitreous.
Angiography of wholemount retinas showed reduction of neovascular tufts in animals treated with selective A(2B) AdoR antagonists. Quantification of the extraretinal neovascular nuclei showed that only animals treated with XAC, enprofylline, or IPDX showed a significant reduction in retinal neovascularization. By contrast, neither CPX nor ZM241385 had an effect on neovascularization.
The A(2B)-selective AdoR antagonists inhibited oxygen-induced retinal neovascularization in vivo and may provide a basis for developing pharmacologic therapies for the treatment of proliferative retinopathies.


Antioxidant and radical scavenging properties of 8-oxo derivatives of xanthine drugs pentoxifylline and lisofylline

V B Bhat, K M Madyastha
PMID: 11700041   DOI: 10.1006/bbrc.2001.5922

Abstract

The antioxidant and radical scavenging properties of 8-oxo derivatives of pentoxifylline, lisofylline, enprofylline (3-propyl xanthine), and 1,7-dimethyl enprofylline were studied in vitro. The results show that 8-oxopentoxifylline and 8-oxolisofylline are significantly better hydroxyl and peroxyl radical scavengers and more potent inhibitors of t-butylhydroperoxide-induced lipid peroxidation in human erythrocyte membranes than the parent drugs. The hydroxyl radical scavenging property of 8-oxoenprofylline and its analogue 1,7-dimethyl-8-oxoenprofylline is marginally better than their corresponding xanthines. Interestingly, 1,7-dimethyl-8-oxoenprofylline is an effective inhibitor of lipid peroxidation whereas enprofylline, 1,7-dimethylenprofylline, and 8-oxoenprofylline exhibit significantly less activity. All the 8-oxo derivatives tested are better hydroxyl radical scavengers than uric acid, a natural antioxidant and a free radical scavenger in humans. The rate constant for the reaction between 8-oxopentoxifylline and hydroxyl radical is 1.6-4.2 x 10(10) M(-1) s(-1) which is comparable to that of dimethyl sulfoxide (1.4-1.6 x 10(10) M(-1) s(-1)) and better than that of mannitol (1.9-2.5 x 10(9) M(-1) s(-1)), the known hydroxyl radical scavengers. Both 8-oxo pentoxifylline (IC(50), 1.8 +/- 0.08 microM) and 8-oxolisofylline (IC(50), 2.2 +/- 0.13 microM) are as efficient peroxyl radical scavengers as uric acid (IC(50), 1.9 +/- 0.05 microM). The results presented clearly indicate that the anti-inflammatory property of pentoxifylline and lisofylline is exerted more through their 8-oxo derivatives than through the parent drugs.


Adenosine-mediated hypotension in in vivo guinea-pig: receptors involved and role of NO

P Nieri, E Martinotti, V Calderone, M C Breschi
PMID: 11606314   DOI: 10.1038/sj.bjp.0704301

Abstract

1. Adenosine produced a biphasic lowering of the mean BP with a drastic bradycardic effect at the highest doses. The first phase hypotensive response was significantly reduced by the nitric oxide (NO) synthase inhibitor L-NAME. 2. The A(2a)/A(2b) agonist NECA produced hypotensive and bradycardic responses similar to those elicited by adenosine, which were not significantly modified by the A(2b) antagonist enprofylline. 3. The A(2a) agonist CGS 21680 did not significantly influence basal HR while induced a hypotensive response antagonized by the A(2a) selective antagonist ZM 241385, and reduced by both L-NAME and the guanylate cyclase inhibitor methylene blue. 4. The A(1) agonist R-PIA showed a dose-dependent decrease in BP with a drastic decrease in HR at the highest doses. The A(1) selective antagonist DPCPX significantly reduced the bradycardic activity and also the hypotensive responses obtained with the lowest doses while it increased those obtained with the highest ones. 5. The A(1)/A(3) agonist APNEA, in the presence of the xanthinic non-selective antagonist 8-pSPT, maintained a significant hypotensive, but not bradycardic, activity, not abolished by the histamine antagonist diphenhydramine. 6. The selective A(3) agonist IB-MECA revealed a weak hypotensive and bradycardic effect, but only at the highest doses. 7. In conclusion, in the systemic cardiovascular response to adenosine two major components may be relevant: an A(2a)- and NO-mediated hypotension, and a bradycardic effect with a consequent hypotension, via atypical A(1) receptors. Finally, an 8-pSPT-resistant hypotensive response not attributable to A(3) receptor-stimulation or to release of histamine by mastocytes or other immune cells was observed.


Explore Compound Types